CGP 44 645
描述
属性
IUPAC Name |
4-[(4-cyanophenyl)-hydroxymethyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O/c16-9-11-1-5-13(6-2-11)15(18)14-7-3-12(10-17)4-8-14/h1-8,15,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJWXPZHWUOYRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440392 | |
| Record name | Bis(4-cyanophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134521-16-7 | |
| Record name | Bis(4-cyanophenyl)methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134521-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(4-cyanophenyl)methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134521167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(4-cyanophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzonitrile, 4,4'-(hydroxymethylene)bis | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(4-CYANOPHENYL)METHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WEU2JKQ13 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to CGP 44645: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP 44645, identified as 4,4'-methanol-bisbenzonitrile, is the principal and pharmacologically inactive carbinol metabolite of Letrozole, a third-generation non-steroidal aromatase inhibitor.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and metabolic pathways of CGP 44645. Detailed experimental protocols for its detection and quantification are also presented, along with visual representations of its metabolic generation and analytical workflow to support further research and development in the field of drug metabolism and pharmacokinetics.
Chemical Identity and Properties
CGP 44645 is a diarylmethane compound characterized by a methanol group substituted with two 4-cyanophenyl groups.[3] Its chemical identity and key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Systematic IUPAC Name | 4-[(4-cyanophenyl)(hydroxy)methyl]benzonitrile | [3][4] |
| Synonyms | CGP 44645, 4,4'-methanol-bisbenzonitrile, Bis(4-cyanophenyl)methanol | [3] |
| CAS Number | 134521-16-7 | [3] |
| Molecular Formula | C₁₅H₁₀N₂O | [3][4] |
| Molecular Weight | 234.25 g/mol | [3][4] |
| Monoisotopic Mass | 234.079312952 Da | [4] |
| SMILES | OC(C1=CC=C(C=C1)C#N)C1=CC=C(C=C1)C#N | [4] |
| InChI Key | JNJWXPZHWUOYRZ-UHFFFAOYSA-N | [4] |
Metabolic Pathway of CGP 44645 Formation
Letrozole is primarily eliminated through metabolic processes in the liver, leading to the formation of CGP 44645. This biotransformation is a two-phase process involving oxidation followed by conjugation.
Phase I Metabolism: The initial and rate-limiting step is the oxidation of Letrozole to its carbinol metabolite, CGP 44645. This reaction is catalyzed by cytochrome P450 (CYP) isoenzymes, specifically CYP2A6 and CYP3A4.[2][5][6] While both enzymes contribute, CYP2A6 exhibits a higher affinity for Letrozole metabolism.[5]
Phase II Metabolism: Following its formation, CGP 44645 undergoes glucuronidation, a conjugation reaction facilitated by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7).[5][6] This process attaches a glucuronic acid moiety to the hydroxyl group of CGP 44645, forming a more water-soluble glucuronide conjugate that can be readily excreted from the body, primarily in the urine.[1]
Metabolic conversion of Letrozole to CGP 44645 and its subsequent glucuronidation.
Pharmacological Activity
CGP 44645 is considered a pharmacologically inactive metabolite.[1] Studies have shown that it does not possess the aromatase-inhibiting activity of its parent compound, Letrozole.[1] While CGP 44645 itself has shown some weak inhibitory effects on CYP2C19 and CYP2B6 in vitro, these are not considered clinically significant at therapeutic concentrations of Letrozole.[7]
Due to its pharmacological inactivity, CGP 44645 is not expected to directly influence signaling pathways. The primary biological relevance of this metabolite lies in its role as the major clearance product of Letrozole, and its plasma concentrations can be indicative of Letrozole's metabolic rate, which can be influenced by genetic polymorphisms in the CYP2A6 enzyme.
Experimental Protocols
The detection and quantification of CGP 44645 in biological matrices are crucial for pharmacokinetic studies of Letrozole. A common analytical method employed is High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection.
Determination of CGP 44645 in Urine by HPLC-Fluorescence
Objective: To quantify the concentration of CGP 44645 in human urine samples.
Materials and Reagents:
-
CGP 44645 reference standard
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH 7.0)
-
Solid-phase extraction (SPE) C8 cartridges (100 mg)
-
Deionized water
-
Urine samples
Instrumentation:
-
HPLC system with a fluorescence detector
-
ODS Hypersil C18 column
-
Automated solid-phase extraction system (e.g., ASPEC)
Procedure:
-
Sample Preparation (Automated Solid-Phase Extraction):
-
Condition the C8 SPE cartridges with methanol followed by deionized water.
-
Load an appropriate volume of urine sample onto the conditioned cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute CGP 44645 from the cartridge using an appropriate elution solvent (e.g., acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Mobile Phase: Acetonitrile and phosphate buffer (pH 7.0) in an isocratic or gradient elution.
-
Flow Rate: 1.5 mL/min.
-
Column: ODS Hypersil C18.
-
Injection Volume: 20 µL.
-
Fluorescence Detection:
-
Excitation Wavelength: 230 nm.
-
Emission Wavelength: 295 nm.
-
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of the CGP 44645 reference standard.
-
Calculate the concentration of CGP 44645 in the urine samples by interpolating their peak areas against the standard curve.
-
The limit of quantitation (LOQ) for CGP 44645 in urine has been reported to be approximately 8.54 nmol/L.
-
Workflow for the quantification of CGP 44645 in biological samples.
Conclusion
CGP 44645 is the primary, inactive metabolite of the aromatase inhibitor Letrozole. Its formation via CYP2A6 and CYP3A4 and subsequent glucuronidation represent the major clearance pathway for Letrozole. Understanding the chemical properties and analytical methods for CGP 44645 is essential for the pharmacokinetic and pharmacogenomic evaluation of Letrozole therapy. The provided technical information and protocols serve as a valuable resource for researchers and professionals in drug development and metabolism.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bis(4-cyanophenyl)methanol | C15H10N2O | CID 10466550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for 4,4'-methanol-bisbenzonitrile (HMDB0061037) [hmdb.ca]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. Inhibition of drug metabolizing cytochrome P450s by the aromatase inhibitor drug letrozole and its major oxidative metabolite 4,4′-methanol-bisbenzonitrile in vitro - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Function and Characterization of CGP 44645
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP 44645, chemically known as 4,4'-(hydroxymethylene)bis(benzonitrile), is the principal and pharmacologically inactive carbinol metabolite of letrozole, a potent third-generation non-steroidal aromatase inhibitor. This technical guide provides a comprehensive overview of the function, metabolism, and analytical quantification of CGP 44645. Its primary role is to facilitate the elimination of letrozole from the body. Letrozole undergoes hepatic metabolism, primarily mediated by cytochrome P450 isoenzymes CYP3A4 and CYP2A6, to form CGP 44645. This metabolite is subsequently conjugated with glucuronic acid and excreted renally. While CGP 44645 exhibits weak inhibitory effects on certain CYP enzymes in vitro, these are not considered clinically significant at therapeutic concentrations of letrozole. This document details the metabolic pathways, quantitative data on enzyme interactions, and methodologies for its detection and quantification in biological matrices.
Core Function: Aiding the Elimination of Letrozole
The primary and established function of CGP 44645 is its role as the major metabolite in the clearance pathway of letrozole.[1] Letrozole, an effective agent in the treatment of hormone-receptor-positive breast cancer, is metabolized in the liver to the more polar and readily excretable CGP 44645.[1] This biotransformation is a critical step in the body's process of eliminating the drug, preventing its accumulation and potential for toxicity.
Pharmacological Inactivity
Crucially, CGP 44645 is considered a pharmacologically inactive metabolite with respect to aromatase inhibition.[1] Studies have shown that it does not exhibit significant inhibitory activity against the aromatase enzyme, the target of its parent compound, letrozole. While some in vitro studies have investigated its potential to inhibit other enzymes, the observed effects are weak and occur at concentrations not typically reached during therapeutic use of letrozole.
Metabolic Pathway of Letrozole to CGP 44645
The formation of CGP 44645 from letrozole is a two-step process primarily occurring in the liver.
Phase I Metabolism: Hydroxylation
Letrozole is first hydroxylated to form the carbinol metabolite, CGP 44645. This reaction is catalyzed by the cytochrome P450 (CYP) enzyme system. Specifically, isoenzymes CYP3A4 and CYP2A6 have been identified as the key enzymes responsible for this conversion.[2][3]
Phase II Metabolism: Glucuronidation
Following its formation, CGP 44645 undergoes Phase II metabolism, specifically glucuronidation. This process involves the attachment of a glucuronic acid moiety to the hydroxyl group of CGP 44645, forming a highly water-soluble glucuronide conjugate. This conjugate is then efficiently eliminated from the body, primarily through renal excretion in the urine.[2][3]
Quantitative Data
While specific pharmacokinetic parameters for CGP 44645 are not extensively tabulated in the literature, its systemic exposure is known to be low.[4] The focus of most pharmacokinetic studies has been on the parent drug, letrozole. However, in vitro studies have provided quantitative data on the interaction of CGP 44645 with various CYP enzymes.
| Enzyme | Interaction Parameter | Value (µM) | Reference |
| CYP2B6 | Ki | 12.9 (in HLMs) | [5] |
| CYP2C19 | IC50 | 19.5 | [5] |
| CYP2C9 | IC50 | 133.9 | [5] |
| CYP2D6 | IC50 | 158.0 | [5] |
HLMs: Human Liver Microsomes
These data indicate that CGP 44645 is a weak inhibitor of these enzymes, with inhibitory concentrations that are unlikely to be achieved with therapeutic doses of letrozole.
Experimental Protocols
In Vitro Metabolism of Letrozole to CGP 44645
This protocol outlines a general procedure for assessing the in vitro metabolism of letrozole to CGP 44645 using human liver microsomes.
Objective: To determine the kinetics of CGP 44645 formation from letrozole mediated by CYP enzymes.
Materials:
-
Human liver microsomes (HLMs)
-
Letrozole
-
CGP 44645 analytical standard
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Prepare a stock solution of letrozole in a suitable organic solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, pre-incubate HLMs (e.g., 0.2-0.5 mg/mL protein concentration) in phosphate buffer at 37°C.
-
Add letrozole to the incubation mixture at various concentrations.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a specified time course (e.g., 0, 5, 15, 30, 60 minutes) at 37°C with shaking.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant for the presence and quantity of CGP 44645 using a validated LC-MS/MS method.
Quantification of CGP 44645 and its Glucuronide in Urine
This protocol provides a general method for the simultaneous quantification of CGP 44645 and its glucuronide conjugate in human urine using LC-MS/MS.
Objective: To measure the urinary excretion of CGP 44645 and its primary metabolite.
Materials:
-
Human urine samples
-
CGP 44645 and CGP 44645-glucuronide analytical standards
-
β-glucuronidase (from E. coli or H. pomatia) for indirect quantification (optional)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol, acetonitrile, formic acid (LC-MS grade)
-
Internal standards for both analytes
Procedure for Direct Quantification:
-
Thaw urine samples and centrifuge to remove particulates.
-
Spike the urine with internal standards.
-
Perform solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components.
-
Condition the SPE cartridge with methanol and then water.
-
Load the urine sample.
-
Wash the cartridge with a weak organic solvent/water mixture.
-
Elute the analytes with methanol or acetonitrile.
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
Quantify the analytes using a validated method with a calibration curve prepared in a similar matrix.
Procedure for Indirect Quantification of Total CGP 44645:
-
Prior to SPE, incubate an aliquot of the urine sample with β-glucuronidase at an optimal pH and temperature to hydrolyze the glucuronide conjugate back to CGP 44645.
-
Proceed with the SPE and LC-MS/MS analysis as described above to quantify the total amount of CGP 44645.
References
- 1. pharmaron.com [pharmaron.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Metabolic profiling of glucuronides in human urine by LC-MS/MS and partial least-squares discriminant analysis for classification and prediction of gender - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of drug metabolizing cytochrome P450s by the aromatase inhibitor drug letrozole and its major oxidative metabolite 4,4′-methanol-bisbenzonitrile in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Pharmacology of CGP Ligands: A Technical Guide to CGP 12177 and CGP 55845
Introduction: The "CGP" designation, originating from the research laboratories of Ciba-Geigy, encompasses a diverse range of pharmacological compounds that have played a pivotal role in elucidating the function of various receptor systems. While the specific compound "CGP 44645" is not prominently featured in scientific literature, it is highly probable that this refers to a related, well-characterized agent or represents a typographical error. This guide provides an in-depth technical overview of two significant and extensively studied CGP compounds: CGP 12177 , a notable ligand for β-adrenergic receptors, and CGP 55845 , a potent antagonist of the GABA-B receptor. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the discovery, mechanism of action, quantitative data, and experimental protocols associated with these seminal research tools.
CGP 12177: A Multifaceted Ligand of β-Adrenergic Receptors
Discovery and History: CGP 12177, with the chemical name 4-(3-tert-butylamino-2-hydroxypropoxy)benzimidazol-2-one, was first synthesized and characterized as a hydrophilic β-adrenergic receptor radioligand in the early 1980s.[1] Its development was a significant step forward in the study of β-adrenoceptors, as its hydrophilic nature limited its partitioning into the cell membrane, making it an excellent tool for selectively labeling cell surface receptors.[1][2]
Mechanism of Action: CGP 12177 is a complex ligand that exhibits different pharmacological properties at various β-adrenoceptor subtypes. It is primarily known as a non-selective antagonist at β1- and β2-adrenoceptors. However, it also acts as a partial agonist at the β3-adrenoceptor. This unique profile has made it an invaluable tool for differentiating β-adrenoceptor subtypes and for studying the phenomenon of agonist-induced receptor internalization.[1]
Quantitative Data for CGP 12177
| Parameter | Receptor Subtype | Value | Species/Cell Line | Reference |
| Ki | β1-adrenoceptor | 0.9 nM | ||
| β2-adrenoceptor | 4 nM | |||
| β3-adrenoceptor | 88 nM | |||
| log KD (³H-CGP 12177) | β2-adrenoceptor | -9.84 ± 0.06 | CHO-K1 cells expressing human β2-adrenoceptor | [3][4] |
| log EC50 (cAMP accumulation) | β2-adrenoceptor | -8.90 ± 0.06 | CHO-K1 cells expressing human β2-adrenoceptor | [3][4] |
| log EC50 (CRE-mediated gene transcription) | β2-adrenoceptor | -9.66 ± 0.04 | CHO-K1 cells expressing human β2-adrenoceptor | [3][4] |
| KD (³H-CGP 12177) | β-adrenoceptors | 1.8 ± 0.4 nM | Intact rat adipocytes | [5] |
| KD (³H-CGP 12177) | β3-adrenoceptor (low affinity site) | 31 nM | Rat interscapular brown adipose tissue | [6] |
Experimental Protocols
Radioligand Binding Assay with [³H]CGP 12177:
This protocol is a generalized procedure for determining the binding of [³H]CGP 12177 to β-adrenoceptors in cell membranes or intact cells.
-
Materials:
-
[³H]CGP 12177 (specific activity ~40 Ci/mmol)
-
Cell membranes or intact cells expressing β-adrenoceptors
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Unlabeled CGP 12177 or another suitable β-adrenergic antagonist (e.g., propranolol) for determining non-specific binding
-
Glass fiber filters
-
Scintillation cocktail and scintillation counter
-
-
Procedure:
-
Incubate a fixed concentration of [³H]CGP 12177 (e.g., 1-5 nM) with the cell preparation in the binding buffer.
-
For total binding, incubate in the absence of a competing unlabeled ligand.
-
For non-specific binding, incubate in the presence of a high concentration of an unlabeled antagonist (e.g., 10 µM propranolol).
-
Incubate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
cAMP Accumulation Assay:
This protocol measures the ability of CGP 12177 to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in β-adrenoceptor signaling.
-
Materials:
-
Cells expressing the β-adrenoceptor of interest
-
CGP 12177 and other test compounds
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Lysis buffer
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
-
Procedure:
-
Seed cells in a multi-well plate and grow to a suitable confluency.
-
Pre-incubate the cells with a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).
-
Add varying concentrations of CGP 12177 (to measure agonism) or a fixed concentration of an agonist (e.g., isoproterenol) with varying concentrations of CGP 12177 (to measure antagonism).
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Signaling Pathway
The canonical signaling pathway for β1- and β2-adrenoceptors involves the activation of adenylyl cyclase and the subsequent production of cAMP.
CGP 55845: A Potent and Selective GABA-B Receptor Antagonist
Discovery and History: CGP 55845 was developed as a potent and selective antagonist for the GABA-B receptor. Its discovery was crucial for distinguishing the physiological roles of pre- and post-synaptic GABA-B receptors and for understanding their involvement in synaptic plasticity and neuronal excitability.
Mechanism of Action: CGP 55845 acts as a competitive antagonist at GABA-B receptors.[7] These receptors are G-protein coupled receptors that, upon activation by GABA, lead to the inhibition of adenylyl cyclase, activation of inwardly rectifying potassium channels (GIRK/Kir3), and inhibition of voltage-gated calcium channels.[8][9] By blocking these actions, CGP 55845 can disinhibit neuronal activity and has been used to study conditions like epilepsy and depression.
Quantitative Data for CGP 55845
| Parameter | Value | Species/Cell Line | Reference |
| IC50 | 5 nM | [10][11] | |
| pKi | 8.35 | (inhibition of [³H]CGP 27492 binding) | [10][11] |
| IC50 (vs. baclofen) | 130 nM | (isoproterenol assay) | [10][11] |
| pEC50 (inhibition of GABA release) | 8.08 | [11] | |
| pEC50 (inhibition of glutamate release) | 7.85 | [11] |
Experimental Protocols
Electrophysiology (Patch-Clamp Recording):
This protocol outlines a general approach to measure the effect of CGP 55845 on GABA-B receptor-mediated currents in neurons.
-
Materials:
-
Brain slices or cultured neurons
-
Artificial cerebrospinal fluid (aCSF)
-
Patch pipettes filled with internal solution
-
Patch-clamp amplifier and data acquisition system
-
CGP 55845
-
GABA-B receptor agonist (e.g., baclofen)
-
-
Procedure:
-
Prepare acute brain slices or cultured neurons for recording.
-
Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
Apply a GABA-B receptor agonist, such as baclofen, to the bath to elicit a GABA-B receptor-mediated outward current (due to GIRK channel activation) or to inhibit a presynaptic calcium current.
-
After establishing a stable baseline response to the agonist, co-apply CGP 55845 with the agonist.
-
Observe the reduction or complete block of the agonist-induced current in the presence of CGP 55845.
-
Wash out the drugs to allow for recovery of the response.
-
Analyze the data to determine the potency and efficacy of CGP 55845 as an antagonist.
-
Signaling Pathway
GABA-B receptors are heterodimers of GABA-B1 and GABA-B2 subunits and couple to Gi/o proteins to mediate their inhibitory effects.
CGP 12177 and CGP 55845 are powerful pharmacological tools that have significantly advanced our understanding of β-adrenergic and GABA-B receptor signaling, respectively. Their distinct mechanisms of action and well-characterized properties make them indispensable for in vitro and in vivo research. This technical guide provides a centralized resource of their discovery, pharmacology, quantitative data, and key experimental methodologies to aid researchers in their ongoing investigations into the complex roles of these receptor systems in health and disease.
References
- 1. CGP-12177. A hydrophilic beta-adrenergic receptor radioligand reveals high affinity binding of agonists to intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological characterization of CGP 12177 at the human β2-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of CGP 12177 at the human beta(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct assessment of beta-adrenergic receptors in intact rat adipocytes by binding of [3H]CGP 12177. Evidence for agonist high-affinity binding complex and for beta 1 and beta 2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand binding studies of the atypical beta 3-adrenergic receptor in rat brown adipose tissue using [3H]CGP 12177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CGP 55845A: a potent antagonist of GABAB receptors in the CA1 region of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CGP 55845 hydrochloride | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 11. CGP 55845 hydrochloride | GABAB Receptors | Tocris Bioscience [tocris.com]
The Role of CGP 44 645 in the Metabolism of Letrozole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Letrozole, a potent third-generation aromatase inhibitor, is a cornerstone in the treatment of hormone receptor-positive breast cancer in postmenopausal women. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is predominantly governed by its metabolism. The primary metabolic pathway of letrozole involves its conversion to the pharmacologically inactive carbinol metabolite, CGP 44 645. This technical guide provides an in-depth exploration of the role of this compound in the metabolism of letrozole, detailing the enzymatic processes involved, quantitative kinetic data, and comprehensive experimental protocols for its analysis. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of letrozole and related compounds.
Introduction
Letrozole exerts its therapeutic effect by potently and selectively inhibiting the aromatase enzyme (cytochrome P450 19A1), thereby blocking the peripheral conversion of androgens to estrogens. The disposition and clearance of letrozole from the body are primarily dependent on hepatic metabolism. The major route of letrozole elimination is its biotransformation into a carbinol metabolite, identified as 4,4'-((1H-1,2,4-triazol-1-yl)methylene)dibenzonitrile, and designated as this compound. This metabolite is pharmacologically inactive and its formation represents a critical step in the detoxification and excretion of letrozole.[1] A thorough understanding of the formation and subsequent fate of this compound is essential for a complete comprehension of letrozole's pharmacokinetics and for anticipating potential drug-drug interactions.
Letrozole Metabolic Pathway
The metabolism of letrozole is a two-phase process, primarily occurring in the liver.
Phase I Metabolism: The initial and rate-limiting step is the oxidation of letrozole to its carbinol metabolite, this compound. This reaction is catalyzed by cytochrome P450 (CYP) isoenzymes, with CYP2A6 and CYP3A4 being the principal contributors.[2][3] While CYP2A6 exhibits a higher affinity for letrozole, CYP3A4 also plays a significant role in its metabolism.[2]
Phase II Metabolism: Following its formation, this compound undergoes glucuronidation, a phase II conjugation reaction. This process is primarily mediated by the UDP-glucuronosyltransferase 2B7 (UGT2B7) enzyme.[2][4] The resulting glucuronide conjugate is more water-soluble and is readily excreted from the body, mainly via the urine.[5]
Signaling Pathway of Letrozole Metabolism
Caption: Metabolic pathway of letrozole to this compound and its subsequent glucuronidation.
Quantitative Data
Enzyme Kinetics
The formation of this compound from letrozole has been studied in human liver microsomes (HLMs). The kinetic parameters for this biotransformation are summarized in the table below.
| Parameter | Value | Enzyme(s) | Source |
| Formation of this compound in HLMs | |||
| Km | 37.5 ± 1.2 µM | CYP2A6 & CYP3A4 | [6] |
| Vmax | 18.6 ± 14.0 pmol/min/mg protein | CYP2A6 & CYP3A4 | [6] |
| Apparent Vmax/Km (CYP2A6) | 0.48 nl/min/nmol P450 | Recombinant CYP2A6 | [7] |
| Apparent Vmax/Km (CYP3A4) | 0.24 nl/min/nmol P450 | Recombinant CYP3A4 | [7] |
| Inhibition of CYP2A6 by Letrozole | |||
| Ki (in HLMs) | 4.6 ± 0.05 µM | CYP2A6 | [8][9] |
| Ki (recombinant CYP2A6) | 5.0 ± 2.4 µM | CYP2A6 | [8][9] |
Pharmacokinetic Parameters
Following oral administration of letrozole, both the parent drug and its metabolite, this compound, can be detected in plasma and urine.
| Parameter | Letrozole | This compound | Source |
| General Pharmacokinetics | |||
| Bioavailability | ~99.9% | - | [1] |
| Terminal Half-life (t1/2) | ~42 hours | - | [1] |
| Volume of Distribution (Vd) | ~1.87 L/kg | - | [1] |
| Protein Binding | ~60% (mainly albumin) | - | [5] |
| Plasma Concentrations (2.5 mg/day) | |||
| Median Letrozole Concentration | 88.4 ng/mL (range: 0-349.2 ng/mL) | Not typically quantified in plasma due to low levels | [10] |
| Letrozole Cmax (single 2.5 mg dose) | 35.18 ± 6.75 ng/mL | - | [11] |
| Letrozole AUClast (single 2.5 mg dose) | 2069.15 ± 805.43 ng·hr/mL | - | [11] |
Note: Comprehensive pharmacokinetic parameters for this compound (Cmax, Tmax, AUC, t1/2) are not well-documented in publicly available literature, likely due to its rapid clearance and low plasma concentrations.
Experimental Protocols
In Vitro Metabolism of Letrozole in Human Liver Microsomes
This protocol describes a general procedure for assessing the metabolic stability of letrozole and the formation of this compound using human liver microsomes.
Experimental Workflow for In Vitro Letrozole Metabolism
Caption: Workflow for studying letrozole metabolism in human liver microsomes.
Materials:
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Letrozole
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH
-
Acetonitrile (or other suitable organic solvent for quenching)
-
Incubator/shaker set to 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw human liver microsomes on ice.
-
Prepare a working solution of letrozole in a suitable solvent (e.g., DMSO, ensuring the final concentration in the incubation is low, typically <0.5%).
-
Prepare the incubation buffer and the NADPH regenerating system.
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes (final concentration typically 0.5-1.0 mg/mL), and letrozole (final concentration typically 1-10 µM).
-
Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Sampling and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately terminate the reaction by adding a cold quenching solution (e.g., 2-3 volumes of acetonitrile).
-
-
Sample Processing:
-
Vortex the terminated samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analysis:
-
Analyze the supernatant for the remaining letrozole and the formation of this compound using a validated LC-MS/MS method.
-
Analytical Method for Letrozole and this compound in Biological Fluids (HPLC with Fluorescence Detection)
This method is suitable for the quantification of letrozole and this compound in plasma and urine.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Fluorescence detector
-
C18 reversed-phase column (e.g., ODS Hypersil, 5 µm)
-
Automated solid-phase extraction (SPE) system (optional)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and phosphate buffer (pH 7.0) in a suitable gradient or isocratic elution.
-
Flow Rate: Approximately 1.5 mL/min.
-
Column Temperature: Ambient.
-
Fluorescence Detection:
-
Excitation Wavelength: 230 nm
-
Emission Wavelength: 295 nm
-
Sample Preparation (Plasma/Urine):
-
Solid-Phase Extraction (SPE):
-
Condition a C8 SPE cartridge with methanol followed by water.
-
Load the plasma or urine sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute letrozole and this compound with a stronger organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Injection:
-
Inject a defined volume of the reconstituted sample into the HPLC system.
-
Quantification:
-
Construct a calibration curve using standards of known concentrations of letrozole and this compound.
-
Quantify the analytes in the samples by comparing their peak areas to the calibration curve.
Conclusion
This compound is the principal, pharmacologically inactive carbinol metabolite of letrozole. Its formation, primarily mediated by CYP2A6 and CYP3A4, and subsequent glucuronidation by UGT2B7, constitute the major clearance pathway for letrozole. The kinetic data indicate that CYP2A6 has a high affinity for letrozole metabolism. The provided experimental protocols offer robust methods for the in vitro characterization of letrozole metabolism and the quantification of letrozole and this compound in biological matrices. A comprehensive understanding of the metabolic fate of letrozole, with a central focus on the formation and elimination of this compound, is paramount for optimizing therapeutic strategies and ensuring patient safety. Further research to fully elucidate the pharmacokinetic profile of this compound and the enzyme kinetics of its glucuronidation would provide a more complete picture of letrozole's disposition.
References
- 1. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Letrozole and CYP2A6 Inducers Interaction: Clinical Significance and Management | empathia.ai [empathia.ai]
- 4. ClinPGx [clinpgx.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Plasma Letrozole Concentrations in Postmenopausal Women With Breast Cancer Are Associated With CYP2A6 Genetic Variants, Body Mass Index, and Age - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of drug metabolizing cytochrome P450s by the aromatase inhibitor drug letrozole and its major oxidative metabolite 4,4'-methanol-bisbenzonitrile in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of drug metabolizing cytochrome P450s by the aromatase inhibitor drug letrozole and its major oxidative metabolite 4,4′-methanol-bisbenzonitrile in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. synapse.koreamed.org [synapse.koreamed.org]
An In-Depth Technical Guide to CGP 55845: A Potent GABAB Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potent and selective GABAB receptor antagonist, CGP 55845. The document details its chemical identifiers, pharmacological properties, and key experimental protocols, offering a valuable resource for researchers in neuroscience and drug development. Initial inquiries regarding "CGP 44645" consistently resolved to the well-documented compound CGP 55845, suggesting the former is likely a typographical error or a less common synonym. This guide focuses on the substantial body of scientific literature available for CGP 55845.
Core Compound Identifiers
CGP 55845 is a critical tool for studying the physiological and pathological roles of the GABAB receptor. Its precise chemical identifiers are essential for accurate sourcing and documentation in experimental settings. The compound is available as a free base and more commonly as a hydrochloride salt.
| Identifier Type | CGP 55845 (Free Base) | CGP 55845 Hydrochloride |
| CAS Number | 150175-54-5 | 149184-22-5 |
| Chemical Name | [(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]-(phenylmethyl)phosphinic acid | (2S)-3---INVALID-LINK--phosphinic acid hydrochloride |
| Molecular Formula | C18H22Cl2NO3P | C18H22Cl2NO3P·HCl |
| Molecular Weight | 402.25 g/mol | 438.71 g/mol |
| PubChem CID | 5311042 | 9954841 |
| InChI Key | ZODSPDOOCZZEIM-BBRMVZONSA-N | PXQAIXBYWZBYKJ-LINSIKMZSA-N |
| SMILES | C--INVALID-LINK--NC--INVALID-LINK--O | Cl.C--INVALID-LINK--CP(O)(=O)CC1=CC=CC=C1">C@HC1=CC=C(Cl)C(Cl)=C1 |
Pharmacological Profile
CGP 55845 is a highly potent and selective competitive antagonist of the GABAB receptor. Its primary mechanism of action is the blockade of both presynaptic and postsynaptic GABAB receptors, thereby inhibiting the effects of the endogenous agonist GABA and synthetic agonists like baclofen. This antagonism leads to an increase in the release of neurotransmitters such as GABA and glutamate.[1][2]
The following table summarizes key quantitative measures of CGP 55845's activity from various in vitro assays.
| Parameter | Value | Assay System | Reference |
| IC50 | 5 nM | GABAB receptor antagonism | [1][2] |
| IC50 | 6 nM | GABAB receptor antagonist activity | [3] |
| IC50 | 130 nM | Inhibition of baclofen-induced responses in an isoproterenol assay | [1][2] |
| pKi | 8.35 | Prevention of agonist binding | [1][2] |
| pEC50 (GABA release) | 8.08 | Inhibition of GABA release | [1][2] |
| pEC50 (Glutamate release) | 7.85 | Inhibition of glutamate release | [1][2] |
| Apparent Kd | 30 nM | GABAB receptor complex | [4] |
GABAB Receptor Signaling Pathway
CGP 55845 acts on the G protein-coupled GABAB receptor. The diagram below illustrates the canonical signaling pathway of the GABAB receptor and the point of intervention by CGP 55845.
Caption: GABAB receptor signaling and antagonism by CGP 55845.
Experimental Protocols
This section provides detailed methodologies for key experiments involving CGP 55845.
In Vivo Microdialysis for Neurotransmitter Release
This protocol outlines the procedure for measuring GABA and glutamate release in the brain of a freely moving rodent following the administration of CGP 55845.
1. Animal Model and Surgical Preparation:
-
Species: Adult male Sprague-Dawley rats (250-300g).
-
Anesthesia: Anesthetize the rat using an appropriate agent (e.g., isoflurane or a ketamine/xylazine mixture).
-
Stereotaxic Surgery: Secure the anesthetized rat in a stereotaxic frame. Following a midline incision to expose the skull, drill a burr hole over the target brain region (e.g., hippocampus or prefrontal cortex).
-
Guide Cannula Implantation: Slowly lower a guide cannula to a position just above the target region and secure it with dental cement and anchor screws.
-
Recovery: Allow the animal to recover for at least one week post-surgery.
2. Microdialysis Procedure:
-
Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (e.g., 4 mm membrane length) through the guide cannula into the target brain region.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF; e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2) at a constant flow rate of 1-2 µL/min.
-
Equilibration: Allow the system to equilibrate for at least 2 hours before collecting baseline samples.
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution.
-
Drug Administration: Administer CGP 55845 (e.g., 1-10 mg/kg, intraperitoneally) or vehicle.
-
Post-Administration Collection: Continue collecting dialysate samples for several hours.
-
Analysis: Analyze the concentration of GABA and glutamate in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis experiments with CGP 55845.
Electrophysiological Recording in Hippocampal Slices
This protocol describes the methodology for assessing the effect of CGP 55845 on synaptic transmission in acute hippocampal slices.
1. Slice Preparation:
-
Animal: 4-6 week old C57BL/6J mice.
-
Anesthesia and Decapitation: Anesthetize the mouse and rapidly decapitate.
-
Brain Extraction: Quickly remove the brain and place it in ice-cold, oxygenated (95% O2/5% CO2) sucrose-based cutting solution (in mM: 87 NaCl, 2.5 KCl, 7 MgCl2, 0.5 CaCl2, 26.2 NaHCO3, 1.25 NaH2PO4, 25 glucose, and 50 sucrose).
-
Slicing: Cut 350 µm thick transverse hippocampal slices using a vibratome.
-
Recovery: Transfer the slices to an incubation chamber with oxygenated aCSF (in mM: 119 NaCl, 2.5 KCl, 1.3 MgSO4, 1 CaCl2, 26.2 NaHCO3, 1 NaH2PO4, and 11 glucose) and allow them to recover for at least 1 hour at room temperature.
2. Electrophysiological Recording:
-
Recording Chamber: Transfer a single slice to a submersion recording chamber continuously perfused with oxygenated aCSF at 34°C.
-
Electrode Placement: Place a recording electrode in the CA1 pyramidal cell layer and a stimulating electrode in the Schaffer collateral pathway.
-
Recording: Perform whole-cell patch-clamp or field potential recordings to measure excitatory postsynaptic potentials (EPSPs) or inhibitory postsynaptic potentials (IPSPs).
-
Drug Application: After establishing a stable baseline recording, bath-apply CGP 55845 (typically 1-10 µM) to the slice.
-
Data Acquisition and Analysis: Record synaptic responses before, during, and after drug application. Analyze changes in the amplitude, frequency, and kinetics of synaptic events.
cAMP Accumulation Assay
This protocol provides a general framework for determining the effect of CGP 55845 on GABAB receptor-mediated inhibition of cAMP production.
1. Cell Culture and Preparation:
-
Cell Line: Use a cell line stably expressing recombinant human GABAB1 and GABAB2 receptors (e.g., CHO-K1 or HEK293 cells).
-
Cell Plating: Plate the cells in a suitable multi-well plate and grow to an appropriate confluency.
2. Assay Procedure:
-
Cell Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin Treatment: Stimulate the cells with forskolin to increase basal cAMP levels.
-
Agonist and Antagonist Addition: Add a GABAB receptor agonist (e.g., GABA or baclofen) in the presence and absence of varying concentrations of CGP 55845.
-
Incubation: Incubate the cells for a specified period to allow for changes in intracellular cAMP levels.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
3. cAMP Detection:
-
Detection Method: Use a competitive immunoassay-based method, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA, to quantify the amount of cAMP in the cell lysates.
-
Data Analysis: Plot the concentration-response curves for the agonist in the presence of the antagonist to determine the IC50 value of CGP 55845.
Logical Flow for a cAMP Antagonist Assay
Caption: Logical workflow for a cAMP accumulation assay to test CGP 55845.
Conclusion
CGP 55845 is an indispensable pharmacological tool for the investigation of GABAB receptor function. Its high potency and selectivity have enabled significant advances in our understanding of GABAergic neurotransmission in both health and disease. The detailed identifiers and experimental protocols provided in this guide are intended to support the continued use of this compound in rigorous and reproducible scientific research.
References
An In-depth Technical Guide to the Synthesis of Bis(4-cyanophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological relevance of Bis(4-cyanophenyl)methanol. The document details the experimental protocol for its preparation, presents key quantitative data in a structured format, and visualizes the synthetic workflow and its relevant metabolic pathway.
Introduction
Bis(4-cyanophenyl)methanol, also known as 4,4'-dicyanobenzhydrol, is a diarylmethane compound with the chemical formula C15H10N2O.[1] It is a significant molecule in medicinal chemistry, primarily recognized as the main, pharmacologically inactive carbinol metabolite of Letrozole, a non-steroidal aromatase inhibitor used in the treatment of breast cancer.[2] Understanding the synthesis and properties of this metabolite is crucial for pharmacokinetic studies and drug development. This guide outlines a common and effective method for its laboratory-scale synthesis.
Synthesis of Bis(4-cyanophenyl)methanol
The synthesis of Bis(4-cyanophenyl)methanol is typically achieved through a Grignard reaction. This involves the formation of a 4-cyanophenyl Grignard reagent from 4-bromobenzonitrile, which then undergoes a nucleophilic addition to the carbonyl group of 4-cyanobenzaldehyde.
Reaction Scheme
The overall reaction can be summarized as follows:
-
Formation of the Grignard Reagent: 4-bromobenzonitrile reacts with an isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl) to form the 4-cyanophenylmagnesium chloride.
-
Nucleophilic Addition: The formed Grignard reagent attacks the carbonyl carbon of 4-cyanobenzaldehyde.
-
Work-up: The reaction is quenched with an acidic solution to protonate the alkoxide, yielding the final product, Bis(4-cyanophenyl)methanol.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Detailed Experimental Protocol
The following protocol is adapted from established chemical literature.[2]
1. Grignard Reagent Formation:
-
A solution of 4-bromobenzonitrile (1.4 g, 7.6 mmol) in tetrahydrofuran (THF, 4 ml) is slowly added dropwise over 15 minutes to a 1.3 M solution of isopropylmagnesium chloride lithium chloride complex in THF (10.5 ml) at -15 °C.[2]
-
The resulting brown solution is stirred at -15°C for 30 minutes, and then stirring is continued at the same temperature for an additional 1.5 hours.[2]
2. Reaction with Aldehyde:
-
The prepared Grignard reagent solution is then slowly added dropwise over 10 minutes to a solution of 4-cyanobenzaldehyde (1.0 g, 7.6 mmol) in THF (4 ml) at -15°C.[2]
-
The reaction mixture is stirred at 0°C for 1 hour.[2]
3. Work-up and Extraction:
-
The reaction is quenched by the addition of a saturated aqueous ammonium chloride (NH4Cl) solution (20 ml).[2]
-
Tert-butyl methyl ether (TBME, 30 ml) and water (20 ml) are added for extraction.[2]
-
The organic layer is separated, and the aqueous phase is further extracted twice with TBME (2 x 20 ml).[2]
-
The combined organic layers are washed with saturated aqueous sodium chloride (NaCl), dried over anhydrous sodium sulfate (Na2SO4), and concentrated under reduced pressure.[2]
4. Purification:
-
To the crude product (2 g), a mixed solvent of ethyl acetate (EtOAc)/heptane (1:2) is added.[2]
-
An insoluble light yellow solid is collected by filtration. This solid is then dissolved in diethyl ether and precipitated with pentane to yield a portion of the pure product.[2]
-
The mother liquor from the filtration is concentrated and purified by flash chromatography on silica gel (eluent: EtOAc/heptane, 1:2) to obtain an additional fraction of the product.[2]
Data Presentation: Reactants and Conditions
Table 1: Reactants and Reagents
| Compound | Role | Molecular Formula | Amount | Moles (mmol) |
|---|---|---|---|---|
| 4-Bromobenzonitrile | Starting Material | C₇H₄BrN | 1.4 g | 7.6 |
| 4-Cyanobenzaldehyde | Starting Material | C₈H₅NO | 1.0 g | 7.6 |
| iPrMgCl·LiCl | Grignard Reagent Precursor | C₃H₇ClLiMg | 10.5 ml (1.3 M) | 13.65 |
| Tetrahydrofuran (THF) | Solvent | C₄H₈O | ~18.5 ml | - |
| Sat. aq. NH₄Cl | Quenching Agent | NH₄Cl | 20 ml | - |
| Tert-butyl methyl ether (TBME) | Extraction Solvent | C₅H₁₂O | 70 ml | - |
| Sat. aq. NaCl | Washing Agent | NaCl | - | - |
| Anhydrous Na₂SO₄ | Drying Agent | Na₂SO₄ | - | - |
Table 2: Reaction Conditions and Yield
| Parameter | Value |
|---|---|
| Grignard Formation Temp. | -15 °C |
| Grignard Formation Time | 2 hours |
| Nucleophilic Addition Temp. | -15 °C to 0 °C |
| Nucleophilic Addition Time | 1 hour |
| Combined Yield | 40.5% (27.5% from precipitation, 13% from chromatography)[2] |
Characterization of Bis(4-cyanophenyl)methanol
The final product is a light yellow solid. Its identity and purity are confirmed through various analytical techniques.
Table 3: Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 134521-16-7 | [1] |
| Molecular Formula | C₁₅H₁₀N₂O | [1] |
| Molecular Weight | 234.25 g/mol | [1] |
| Appearance | Light yellow solid | [2] |
| Melting Point | 158-159 °C | |
Table 4: Spectroscopic Data
| Technique | Data |
|---|---|
| ¹H NMR | Specific experimental peak data is not readily available in public literature. Expected signals would include a singlet for the methine proton (-CH(OH)-), a signal for the hydroxyl proton (-OH), and multiplets for the aromatic protons on the two phenyl rings. |
| ¹³C NMR | A ¹³C NMR spectrum is available in spectral databases, but specific peak assignments are not detailed in the searched literature.[1] Expected signals would include those for the two types of aromatic carbons, the nitrile carbons (-C≡N), and the methine carbon (-CH(OH)-). |
| IR Spectroscopy | While a specific peak list is not available, characteristic absorptions would be expected for: O-H stretching (broad, ~3200-3600 cm⁻¹), C-H stretching (aromatic, ~3000-3100 cm⁻¹), C≡N stretching (strong, sharp, ~2220-2260 cm⁻¹), C=C stretching (aromatic, ~1400-1600 cm⁻¹), and C-O stretching (~1000-1200 cm⁻¹). |
| Mass Spectrometry | Predicted m/z values for various adducts have been calculated: [M+H]⁺: 235.08660, [M+Na]⁺: 257.06854, [M-H]⁻: 233.07204. |
Biological Relevance: Metabolic Pathway of Letrozole
Bis(4-cyanophenyl)methanol is the major, pharmacologically inactive metabolite of Letrozole. The metabolic clearance of Letrozole primarily occurs in the liver via oxidation to this carbinol metabolite. This process is mediated by cytochrome P450 enzymes, specifically CYP3A4 and CYP2A6. The resulting Bis(4-cyanophenyl)methanol is then further metabolized through glucuronidation before renal excretion.
The following diagram illustrates this metabolic pathway.
References
Pharmacological Profile of CGP Compounds: A Review of Available Data
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive searches for the pharmacological profile of CGP 44645 did not yield any specific information. It is possible that this is an incorrect or less common designation for a compound. This guide instead provides a summary of the publicly available information for other pharmacologically active compounds designated with the "CGP" prefix, namely CGP 55845 and CGP 37849 . The information presented herein is based on available scientific literature and databases.
Summary of Findings
While data on CGP 44645 remains elusive, research on other CGP compounds reveals their significant and distinct activities within the central nervous system. CGP 55845 is a potent and selective antagonist of the GABAB receptor, whereas CGP 37849 acts as a competitive antagonist at the NMDA receptor. Their differing mechanisms of action translate to distinct pharmacological profiles and potential therapeutic applications.
Quantitative Data Summary
The following table summarizes the key quantitative parameters identified for CGP 55845 and CGP 37849 from available literature.
| Compound | Target | Action | Affinity/Potency | Reference |
| CGP 55845 | GABAB Receptor | Antagonist | - | PubChem CID: 5311042 |
| CGP 37849 | NMDA Receptor | Competitive Antagonist | - | Wikipedia |
Note: Specific quantitative affinity (Ki, IC50) and potency (EC50) values for CGP 55845 and CGP 37849 were not available in the initial search results. Further focused literature review would be required to obtain these specific values.
Experimental Protocols
Detailed experimental protocols for the characterization of these compounds are described in the primary research articles. The general methodologies likely employed include:
-
Radioligand Binding Assays: To determine the binding affinity of the compounds for their respective receptors (GABAB and NMDA). These assays typically involve incubating cell membranes expressing the receptor of interest with a radiolabeled ligand and varying concentrations of the unlabeled test compound (e.g., CGP 55845 or CGP 37849). The displacement of the radioligand is then measured to calculate the inhibitory constant (Ki).
-
In Vitro Functional Assays: To assess the functional activity of the compounds. For a GABAB receptor antagonist like CGP 55845, this could involve measuring its ability to block agonist-induced downstream signaling, such as the inhibition of adenylyl cyclase or modulation of ion channel activity. For an NMDA receptor antagonist like CGP 37849, functional assays might involve measuring the inhibition of NMDA-induced calcium influx or electrophysiological responses in neurons.
-
In Vivo Animal Models: To evaluate the physiological and behavioral effects of the compounds. For CGP 37849, which has been studied as an anticonvulsant, animal models of epilepsy would be employed to assess its ability to prevent or reduce seizure activity.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of CGP 55845 and CGP 37849 are illustrated in the following diagrams.
Caption: Mechanism of action of CGP 55845 as a GABAB receptor antagonist.
Caption: Mechanism of action of CGP 37849 as a competitive NMDA receptor antagonist.
Conclusion
While the requested pharmacological profile of CGP 44645 could not be provided due to a lack of available information, this guide offers a summary of the data for other CGP-designated compounds. CGP 55845 and CGP 37849 are important research tools with well-defined mechanisms of action at the GABAB and NMDA receptors, respectively. Researchers and drug development professionals interested in these targets may find these compounds to be valuable pharmacological probes. Further investigation into the primary literature is recommended for more detailed experimental protocols and quantitative data. Should "CGP 44645" be an alternative name for a known compound, additional information may become available under a different identifier.
An In-depth Technical Guide on CGP 44 645: The Inactive Carbinol Metabolite of Letrozole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CGP 44 645, the primary and pharmacologically inactive metabolite of the potent aromatase inhibitor, Letrozole. This document collates available quantitative data, details relevant experimental methodologies, and visualizes key pathways to serve as a resource for researchers in pharmacology, drug metabolism, and oncology.
Introduction
Letrozole is a non-steroidal, third-generation aromatase inhibitor widely used in the treatment of hormone-responsive breast cancer in postmenopausal women. Its therapeutic efficacy lies in its potent and selective inhibition of aromatase, the enzyme responsible for the final step in estrogen biosynthesis. The major route of elimination for Letrozole is hepatic metabolism, leading to the formation of the carbinol metabolite, 4,4'-methanol-bisbenzonitrile, designated as this compound. This metabolite is considered inactive in terms of aromatase inhibition[1][2]. Understanding the metabolic fate of Letrozole and the characteristics of its primary metabolite is crucial for a complete pharmacological profile and for assessing potential drug-drug interactions.
Biochemical and Pharmacokinetic Profile
Letrozole undergoes extensive hepatic metabolism primarily mediated by cytochrome P450 (CYP) isoenzymes. Specifically, CYP2A6 and CYP3A4 are the key enzymes responsible for the oxidation of Letrozole to its carbinol metabolite, this compound[1][3][4]. Subsequently, this compound is efficiently conjugated with glucuronic acid by the enzyme UGT2B7 to form a glucuronide conjugate, which is then predominantly excreted in the urine[3][5]. Systemic exposure to this compound is low, with the parent drug, Letrozole, accounting for the vast majority of the circulating compound[2][6].
Quantitative Pharmacokinetic Data
The following tables summarize the available pharmacokinetic parameters for Letrozole and the inhibitory constants for both Letrozole and this compound against various CYP enzymes.
Table 1: Pharmacokinetic Parameters of Letrozole
| Parameter | Value | Reference |
| Oral Bioavailability | 99.9% | [5][7] |
| Time to Peak Plasma Concentration (Tmax) | 8.10 h | [5] |
| Peak Plasma Concentration (Cmax) | 104 nmol/L | [5] |
| Area Under the Curve (AUC) | 7387 nmol*h/L | [5] |
| Volume of Distribution (Vd) | 1.87 L/kg | [1][5] |
| Plasma Protein Binding | ~60% (55% to albumin) | [1][5] |
| Terminal Elimination Half-life (t1/2) | ~42 hours (in healthy volunteers) | [1][5] |
| Metabolic Clearance | ~95% of total plasma clearance | [2] |
Table 2: In Vitro Inhibition Constants (Ki) for Letrozole and this compound
| CYP Isoform | Letrozole Ki (µM) | This compound Ki (µM) | Reference |
| CYP2A6 | 4.6 ± 0.05 (HLMs) 5.0 ± 2.4 (recombinant) | Negligible | [6] |
| CYP2C19 | 42.2 (HLMs) 33.3 (recombinant) | Moderate Inhibition (Ki not specified) | [6] |
| CYP2B6 | Negligible | Moderate Inhibition (Ki not specified) | [6] |
| Other CYPs (1A2, 2C9, 2D6, 2E1, 3A4/5) | Negligible | Negligible | [6] |
HLMs: Human Liver Microsomes
Experimental Protocols
This section outlines the general methodologies employed in the in vitro characterization of Letrozole metabolism and its inhibitory effects on CYP enzymes.
In Vitro Metabolism of Letrozole
Objective: To determine the metabolic pathway and the enzymes responsible for the formation of this compound.
Methodology:
-
Incubation: Letrozole is incubated with human liver microsomes (HLMs) or with specific recombinant human CYP isoforms (e.g., CYP2A6, CYP3A4)[6].
-
Reaction Mixture: The incubation mixture typically contains the enzyme source (microsomes or recombinant enzyme), a buffered solution (e.g., potassium phosphate buffer, pH 7.4), Letrozole at various concentrations, and a cofactor regenerating system, such as an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C. The reaction is terminated after a specified time by the addition of a quenching solvent, such as acetonitrile or methanol.
-
Sample Analysis: The samples are then centrifuged to pellet the protein, and the supernatant is analyzed by a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to identify and quantify the formation of this compound[8].
CYP Inhibition Assays
Objective: To assess the inhibitory potential of Letrozole and this compound on the activity of various CYP isoforms.
Methodology:
-
Probe Substrates: Specific probe substrates for each CYP isoform are used (e.g., coumarin for CYP2A6, S-mephenytoin for CYP2C19).
-
Incubation: The probe substrate is incubated with HLMs or recombinant CYP isoforms in the presence of varying concentrations of the inhibitor (Letrozole or this compound)[6].
-
Reaction Conditions: The incubation conditions are similar to the metabolism studies, including a buffered solution and an NADPH-regenerating system.
-
Quantification of Metabolite Formation: The formation of the specific metabolite from the probe substrate is measured by a suitable analytical method (e.g., HPLC with fluorescence detection or LC-MS/MS).
-
Data Analysis: The rate of metabolite formation in the presence of the inhibitor is compared to the control (no inhibitor). The IC50 (inhibitor concentration causing 50% inhibition) is determined, and the inhibition constant (Ki) is calculated using appropriate kinetic models (e.g., Michaelis-Menten kinetics and Dixon or Cheng-Prusoff plots).
Visualizations
The following diagrams illustrate the metabolic pathway of Letrozole and a typical experimental workflow for its in vitro characterization.
References
- 1. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Inhibition of drug metabolizing cytochrome P450s by the aromatase inhibitor drug letrozole and its major oxidative metabolite 4,4′-methanol-bisbenzonitrile in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Letrozole: pharmacodynamics, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of CGP 44645 as a Reference Standard in HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 44645 is a chemical entity understood to be a potent and selective antagonist of the Gamma-aminobutyric acid type B (GABA-B) receptor. Given its likely chemical structure as a phosphinic acid derivative, similar to other compounds in the "CGP" series, its analysis by High-Performance Liquid Chromatography (HPLC) presents challenges due to high polarity and lack of a strong chromophore. This document provides a detailed protocol for the use of CGP 44645 as a reference standard for its quantification in various sample matrices. The methodology outlines a pre-column derivatization step to enhance chromatographic retention and detectability.
These application notes are intended to guide researchers in developing and validating a robust HPLC method for CGP 44645, ensuring accurate and reproducible results in research and drug development settings.
Physicochemical Properties (Predicted)
Due to the limited availability of a public datasheet for CGP 44645, the following properties are predicted based on the analysis of structurally related phosphinic acid-containing GABA-B antagonists like CGP 55845. Researchers should verify these properties with a certificate of analysis from the supplier.
| Property | Predicted Value/Characteristic | Notes |
| Chemical Class | Phosphinic acid derivative | High polarity, zwitterionic nature at physiological pH. |
| Molecular Weight | ~350-450 g/mol | Estimated based on similar structures. The exact molecular weight is crucial for preparing standard solutions of known concentration. |
| UV Absorbance | Weak to negligible | Lacks a significant chromophore, necessitating derivatization for UV-Vis detection. |
| Solubility | Soluble in aqueous buffers and polar organic solvents like methanol and DMSO. | Solubility should be experimentally determined for the specific lot of the reference standard. |
Signaling Pathway of GABA-B Receptor Antagonism
CGP 44645, as a GABA-B receptor antagonist, is expected to block the signaling cascade initiated by the endogenous ligand GABA. The GABA-B receptor is a G-protein coupled receptor (GPCR) that, upon activation, mediates inhibitory neurotransmission. Antagonism by CGP 44645 would prevent these downstream effects.
Caption: GABA-B receptor signaling pathway and the antagonistic action of CGP 44645.
Experimental Protocol: HPLC Analysis of CGP 44645 using Pre-column Derivatization
This protocol describes a reversed-phase HPLC method with UV detection following derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl). This is a widely used reagent for the derivatization of primary and secondary amines, which are likely present in the structure of CGP 44645.
Materials and Reagents
-
CGP 44645 Reference Standard
-
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Boric acid
-
Sodium hydroxide
-
Hydrochloric acid
-
L-Amantadine hydrochloride (as an internal standard, optional)
Equipment
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
Preparation of Solutions
-
Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 900 mL of HPLC grade water. Adjust the pH to 9.0 with 1 M sodium hydroxide and make up the volume to 1 L with water.
-
FMOC-Cl Reagent (15 mM): Dissolve 38.8 mg of FMOC-Cl in 10 mL of acetonitrile. This solution should be prepared fresh daily.
-
Mobile Phase A: HPLC grade water.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution of CGP 44645 (1 mg/mL): Accurately weigh approximately 10 mg of CGP 44645 reference standard and dissolve it in 10 mL of a 50:50 mixture of methanol and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 methanol/water mixture to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Derivatization Procedure
-
To 100 µL of each working standard solution (and sample solution), add 100 µL of 0.1 M borate buffer (pH 9.0).
-
Add 200 µL of the 15 mM FMOC-Cl reagent.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 10 minutes.
-
To stop the reaction and remove excess FMOC-Cl, add 100 µL of 1 M hydrochloric acid.
-
Filter the resulting solution through a 0.22 µm syringe filter before injection into the HPLC system.
HPLC Conditions
| Parameter | Condition |
| Column | Reversed-phase C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25-26 min: 80-30% B; 26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 20 µL |
Data Analysis
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the derivatized CGP 44645 against the corresponding concentration of the working standard solutions.
-
Quantification: Determine the concentration of CGP 44645 in unknown samples by interpolating their peak areas from the calibration curve.
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of CGP 44645 using the proposed HPLC method.
Caption: Workflow for the HPLC analysis of CGP 44645.
Method Validation Parameters
For use in a regulated environment, the developed HPLC method should be validated according to ICH guidelines. The following parameters should be assessed:
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for derivatized CGP 44645 should be well-resolved from other peaks (e.g., from the matrix, internal standard, and degradation products). |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | A linear regression should have a correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. | To be determined based on the linearity study. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of spiked samples should be within 98-102%. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The method should show no significant changes in results with minor variations in parameters like mobile phase composition (±2%), pH (±0.2), and column temperature (±5 °C). |
Conclusion
The provided application notes and protocols offer a comprehensive framework for the quantitative analysis of the GABA-B receptor antagonist CGP 44645 by HPLC. The proposed pre-column derivatization with FMOC-Cl addresses the inherent analytical challenges of this class of compounds. The detailed experimental procedures, combined with the outlined validation parameters, will enable researchers to establish a reliable and accurate analytical method for CGP 44645, supporting its use as a reference standard in various scientific investigations. The provided diagrams of the relevant signaling pathway and experimental workflow serve to contextualize the scientific and practical aspects of this analytical work.
Application Note: Quantification of CGP 44645 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the quantitative analysis of CGP 44645, a GABA-B receptor antagonist, in human plasma samples. The method utilizes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which is highly suitable for pharmacokinetic and pharmacodynamic studies in drug development. The protocol outlines procedures for sample preparation using solid-phase extraction (SPE), followed by chromatographic separation and mass spectrometric detection. Method validation parameters are proposed based on international guidelines to ensure data reliability, accuracy, and precision.
Introduction
CGP 44645 is a potent and selective antagonist of the GABA-B receptor, a key target in neuroscience research for its role in various neurological and psychiatric disorders. Accurate quantification of CGP 44645 in biological matrices such as plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for correlating its concentration with pharmacological effects. This document provides researchers, scientists, and drug development professionals with a comprehensive protocol for the bioanalysis of CGP 44645 in human plasma. The methodology is based on established analytical techniques for similar polar compounds and is designed to meet the rigorous standards of bioanalytical method validation.
Experimental
Materials and Reagents
-
CGP 44645 reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled CGP 44645 or a structurally similar compound not present in the matrix)
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (deionized, 18 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges (e.g., Mixed-mode C8/cation exchange)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system capable of gradient elution
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 or HILIC, depending on compound polarity)
Standard Solutions Preparation
Stock solutions of CGP 44645 and the internal standard are prepared in a suitable solvent, such as methanol, at a concentration of 1 mg/mL. Working solutions are then prepared by serial dilution of the stock solutions to create calibration standards and quality control (QC) samples at various concentration levels.
Protocol
Sample Preparation: Solid-Phase Extraction (SPE)
-
Pre-treatment: Thaw plasma samples at room temperature. To 200 µL of plasma, add 20 µL of the internal standard working solution and vortex briefly.
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute CGP 44645 and the IS with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a re-equilibration step.
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Transitions: Specific precursor-to-product ion transitions for CGP 44645 and the IS must be determined by direct infusion of the standard solutions. Hypothetical transitions are provided in Table 1.
-
Data Presentation
Table 1: Hypothetical Mass Spectrometric Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| CGP 44645 | [M+H]⁺ | Fragment 1 | To be optimized |
| [M+H]⁺ | Fragment 2 | To be optimized | |
| Internal Standard | [M+H]⁺ | Fragment 1 | To be optimized |
| [M+H]⁺ | Fragment 2 | To be optimized |
Table 2: Proposed Calibration Curve and Quality Control Sample Concentrations
| Sample Type | Concentration Range (ng/mL) |
| Calibration Standards | 1, 5, 10, 50, 100, 500, 1000 |
| LLOQ QC | 1 |
| Low QC | 3 |
| Medium QC | 75 |
| High QC | 800 |
| ULOQ QC | 1000 |
Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria (based on FDA/EMA Guidelines)
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | CV of the IS-normalized matrix factor ≤ 15% |
| Stability | Analyte concentration within ±15% of the nominal concentration under various storage and handling conditions |
Visualizations
Application Note: Quantification of Letrozole and its Metabolite CGP 44 645 in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the non-steroidal aromatase inhibitor Letrozole and its primary metabolite, CGP 44 645 (carbinol), in human plasma. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development research. The protocol outlines a straightforward sample preparation procedure, optimized chromatographic separation, and sensitive mass spectrometric detection, providing a reliable and reproducible analytical workflow.
Introduction
Letrozole is a highly potent and selective third-generation aromatase inhibitor used in the treatment of hormone-responsive breast cancer in postmenopausal women.[1][2] By competitively binding to the heme of the cytochrome P450 subunit of the aromatase enzyme, Letrozole effectively blocks the conversion of androgens to estrogens, thereby reducing estrogen levels and suppressing the growth of estrogen-dependent tumors.[1][3][4] The primary metabolite of Letrozole is the pharmacologically inactive carbinol metabolite, this compound.[5] Monitoring the plasma concentrations of both Letrozole and this compound is essential for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile and for assessing inter-individual variability in patients.
This LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the simultaneous determination of Letrozole and this compound in human plasma, supporting a wide range of research and clinical applications.
Experimental
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of Letrozole and this compound from human plasma.
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 100 µL of an internal standard (IS) working solution (e.g., Letrozole-d4 or Anastrozole).[2][6][7]
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.[6]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 12,000 x g for 10 minutes to pellet the precipitated proteins.[6]
-
Transfer the supernatant to an autosampler vial.
-
Inject an appropriate volume (e.g., 10-20 µL) into the LC-MS/MS system.[6]
Liquid Chromatography
Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution.
LC Conditions:
| Parameter | Value |
| Column | ZORBAX Eclipse XDB-C18 (1.8 µm, 4.6 x 50 mm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient | 10% B to 90% B over 2 minutes, hold for 1 minute, return to initial conditions |
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
MS/MS Conditions:
| Parameter | Letrozole | This compound (Carbinol) | Internal Standard (Letrozole-d4) |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 286.2 | 288.1 | 290.2 |
| Product Ion (m/z) | 217.1 | 219.1 | 221.0 |
| Collision Energy (eV) | Optimized for specific instrument | Optimized for specific instrument | Optimized for specific instrument |
| Dwell Time (ms) | 100 | 100 | 100 |
Quantitative Data Summary
The following tables summarize the typical quantitative performance of the LC-MS/MS method for Letrozole and this compound.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Letrozole | 0.1 - 100 | ≥ 0.9990 |
| This compound | 0.2 - 50 | ≥ 0.9985 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Letrozole | LLOQ | 0.1 | 95 - 105 | < 15 |
| Low | 0.3 | 90 - 110 | < 10 | |
| Mid | 10 | 90 - 110 | < 10 | |
| High | 80 | 90 - 110 | < 10 | |
| This compound | LLOQ | 0.2 | 93 - 107 | < 15 |
| Low | 0.6 | 88 - 112 | < 12 | |
| Mid | 15 | 88 - 112 | < 12 | |
| High | 40 | 88 - 112 | < 12 |
Table 3: Recovery
| Analyte | Extraction Recovery (%) |
| Letrozole | > 90 |
| This compound | > 85 |
Visualizations
Experimental Workflow
Caption: Workflow for Letrozole and this compound analysis.
Letrozole Signaling Pathway
Caption: Letrozole inhibits aromatase, blocking estrogen production.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. SPE–UPLC–MS/MS assay for determination of letrozole in human plasma and its application to bioequivalence study in healthy postmenopausal Indian women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of Letrozole? [synapse.patsnap.com]
- 5. Simultaneous quantitative analysis of letrozole, its carbinol metabolite, and carbinol glucuronide in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
- 7. Development and validation of a rapid LC-MS/MS method to quantify letrozole in human plasma and its application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Profiling of CGP 44645: Application Notes and Protocols for Preclinical Research
Introduction
Mechanism of Action and Signaling Pathway
CGP 44645 is hypothesized to function as a P-glycoprotein (P-gp) inhibitor. P-gp, also known as multidrug resistance protein 1 (MDR1), is an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy. By inhibiting P-gp, CGP 44645 would restore the sensitivity of resistant cancer cells to chemotherapy.
Signaling Pathway of P-glycoprotein Mediated Drug Efflux and its Inhibition
Caption: P-gp inhibition by CGP 44645 blocks drug efflux, leading to increased intracellular chemotherapy concentration and subsequent cancer cell death.
Quantitative Data Summary
As no specific quantitative data for "CGP 44645" is publicly available, the following table provides a template for how such data would be presented for a typical P-gp inhibitor. This allows for a clear comparison of its potency and efficacy across different in vitro assays.
| Parameter | Cell Line | Substrate | Value | Reference |
| IC50 (P-gp Inhibition) | MDCK-MDR1 | Rhodamine 123 | Data not available | N/A |
| KB-V1 | Doxorubicin | Data not available | N/A | |
| Reversal Fold | A2780/ADR | Paclitaxel | Data not available | N/A |
| MES-SA/Dx5 | Doxorubicin | Data not available | N/A | |
| ATPase Activity (EC50) | P-gp Membranes | Verapamil | Data not available | N/A |
| Binding Affinity (Kd) | P-gp | [³H]-Azidopine | Data not available | N/A |
Key Experimental Protocols
The following are detailed protocols for standard in vitro assays used to characterize P-gp inhibitors. These methods would be applicable for the evaluation of CGP 44645.
Rhodamine 123 Efflux Assay for P-gp Inhibition
This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.
Experimental Workflow
Caption: Workflow for the Rhodamine 123 efflux assay to determine P-gp inhibitory activity.
Protocol:
-
Cell Seeding: Seed P-gp overexpressing cells (e.g., MDCK-MDR1 or KB-V1) in a 96-well clear-bottom black plate at a density of 5 x 104 cells/well and incubate overnight.
-
Compound Incubation: Remove the culture medium and wash the cells with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution). Add the transport buffer containing various concentrations of CGP 44645 or a known P-gp inhibitor (e.g., Verapamil) as a positive control. Incubate for 30 minutes at 37°C.
-
Substrate Addition: Add Rhodamine 123 to a final concentration of 5 µM to each well and incubate for another 60 minutes at 37°C.
-
Washing: Aspirate the solution from each well and wash the cell monolayer three times with ice-cold transport buffer to stop the efflux and remove extracellular dye.
-
Cell Lysis and Fluorescence Measurement: Lyse the cells with a lysis buffer (e.g., 1% Triton X-100 in PBS). Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: Plot the fluorescence intensity against the concentration of CGP 44645 and determine the IC50 value using non-linear regression analysis.
Chemosensitization (MDR Reversal) Assay
This assay determines the ability of a compound to restore the cytotoxic effect of a chemotherapeutic agent in a drug-resistant cancer cell line.
Logical Relationship for MDR Reversal
Caption: Logic diagram illustrating the principle of the chemosensitization assay.
Protocol:
-
Cell Seeding: Seed a P-gp overexpressing, drug-resistant cell line (e.g., A2780/ADR) and its parental sensitive cell line (e.g., A2780) in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Addition: Treat the resistant cells with a fixed, non-toxic concentration of CGP 44645 in combination with a serial dilution of a chemotherapeutic agent (e.g., Paclitaxel or Doxorubicin). The sensitive cells should be treated with the chemotherapeutic agent alone.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT assay or a luminescent-based assay like CellTiter-Glo®.
-
Data Analysis: Calculate the IC50 values for the chemotherapeutic agent in the presence and absence of CGP 44645. The "Reversal Fold" is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of CGP 44645.
Conclusion
While specific in vitro data for "CGP 44645" remains elusive in publicly accessible scientific literature, the experimental frameworks provided here offer a robust starting point for its characterization as a putative P-gp inhibitor. Researchers are encouraged to adapt these protocols to their specific cell models and experimental conditions. Should a more specific chemical identifier or alternative name for CGP 44645 become available, a more targeted and detailed application note can be developed.
Application Notes and Protocols: Pharmacokinetic Modeling of Letrozole and its Major Metabolite, CGP 44 645
Audience: Researchers, scientists, and drug development professionals.
Introduction: Letrozole is a potent and selective non-steroidal aromatase inhibitor used in the treatment of hormone-dependent breast cancer in postmenopausal women.[1][2][3] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. A key aspect of letrozole's pharmacokinetics is its metabolism to the inactive metabolite, 4,4'-methanolbisbenzonitrile, also known as CGP 44 645.[4] These application notes provide a comprehensive overview of the pharmacokinetic modeling of letrozole, with a focus on the role of its major metabolite, this compound. Detailed protocols for experimental procedures are also outlined to guide researchers in their studies.
Data Presentation: Pharmacokinetic Parameters of Letrozole
The pharmacokinetic properties of letrozole have been well-characterized in various studies. The following tables summarize key pharmacokinetic parameters for letrozole.
Table 1: General Pharmacokinetic Parameters of Letrozole
| Parameter | Value | Reference |
| Bioavailability | ~99.9% | [1][2] |
| Time to steady-state | 2-6 weeks | [1][2] |
| Terminal half-life (T1/2) | Approximately 2-4 days | [1] |
| Volume of distribution (Vd) | 1.87 L/kg | [1][5] |
| Plasma protein binding | ~60% | [1][4][5] |
| - Albumin binding | 55% | [1][4][5] |
| Elimination | Primarily via metabolism (~95% of total clearance) | [4] |
Table 2: Letrozole Metabolism and Excretion
| Metabolite | Formation | Further Metabolism | Excretion | Reference |
| This compound (carbinol metabolite) | Metabolized from letrozole by CYP3A4 and CYP2A6 | Glucuronidated by UGT2B7 | Primarily in urine as glucuronide conjugate | [4][5][6][7] |
| Ketone analogue | Metabolized from letrozole by CYP2A6 | - | Minor metabolite | [4][5] |
| Unchanged Letrozole | - | - | ~6% of dose recovered in urine | [5] |
Signaling Pathways and Experimental Workflows
Letrozole Metabolism Pathway
The following diagram illustrates the metabolic conversion of letrozole to its primary inactive metabolite, this compound, and its subsequent glucuronidation.
Caption: Metabolic pathway of Letrozole to this compound.
Experimental Workflow for Pharmacokinetic Analysis
This workflow outlines the key steps in a typical pharmacokinetic study of letrozole.
Caption: Experimental workflow for letrozole PK studies.
Experimental Protocols
1. Protocol for In Vivo Pharmacokinetic Study of Letrozole
Objective: To determine the pharmacokinetic profile of letrozole and its major metabolite, this compound, in a relevant animal model (e.g., Sprague-Dawley rats) or human subjects.
Materials:
-
Letrozole (pharmaceutical grade)
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose)
-
Animal model (e.g., male and female Sprague-Dawley rats) or human volunteers
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical standards for letrozole and this compound
Procedure:
-
Dosing:
-
Blood Sampling:
-
Collect blood samples at predetermined time points post-dosing. A typical sampling schedule might be: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Aspirate the plasma supernatant and store it at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentrations of letrozole and this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin®) to perform non-compartmental or compartmental analysis of the concentration-time data.[9]
-
Calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and t1/2 (half-life).
-
2. Protocol for In Vitro Metabolism of Letrozole
Objective: To investigate the in vitro metabolism of letrozole to this compound using human liver microsomes.
Materials:
-
Letrozole
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Incubator (37°C)
-
Quenching solution (e.g., acetonitrile)
-
Analytical standards for letrozole and this compound
Procedure:
-
Incubation Mixture Preparation:
-
In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL), letrozole (at various concentrations), and phosphate buffer.
-
-
Pre-incubation:
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Termination of Reaction:
-
Terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
-
Sample Preparation:
-
Centrifuge the terminated reaction mixture to precipitate the proteins.
-
Collect the supernatant for analysis.
-
-
Bioanalysis:
-
Analyze the supernatant for the concentrations of letrozole and the formation of this compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Determine the rate of metabolism of letrozole and the formation of this compound.
-
Conclusion
The pharmacokinetic modeling of letrozole is essential for its clinical application. The major inactive metabolite, this compound, is a critical component of letrozole's disposition. The protocols and data presented in these application notes provide a framework for researchers and drug development professionals to design and conduct robust pharmacokinetic studies of letrozole, ultimately contributing to the optimization of breast cancer therapy.
References
- 1. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Letrozole: pharmacodynamics, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. The pharmacokinetics of letrozole: association with key body mass metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gender-based differences in brain and plasma pharmacokinetics of letrozole in sprague-dawley rats: Application of physiologically-based pharmacokinetic modeling to gain quantitative insights | PLOS One [journals.plos.org]
Measuring CGP 44 645 in Urine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 44 645 is a compound of interest in neuroscience research, acting as a G-protein-coupled receptor antagonist. Accurate and reliable quantification of this compound and its metabolites in biological matrices such as urine is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, enabling a deeper understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides detailed application notes and a proposed protocol for the measurement of this compound in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Chemical Properties of Structurally Similar Compound
Since detailed public information on this compound is scarce, data for a closely related and well-characterized compound, CGP 55845, is presented below to provide context on the chemical class. CGP 55845 is also a potent and selective GABA-B receptor antagonist with a phosphinic acid functional group.
| Property | Value (for CGP 55845) |
| Molecular Formula | C₁₈H₂₂Cl₂NO₃P |
| Molecular Weight | 402.2 g/mol |
| IUPAC Name | [(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]-(phenylmethyl)phosphinic acid |
| Solubility | Soluble in DMSO |
Experimental Protocols
Principle
This protocol outlines a method for the quantitative analysis of this compound in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method involves a sample preparation step to isolate the analyte from the complex urine matrix, followed by chromatographic separation and detection by mass spectrometry. An internal standard (IS) structurally similar to this compound should be used to ensure accuracy and precision.
Materials and Reagents
| Reagent | Grade |
| This compound Reference Standard | Analytical Grade (≥98% purity) |
| Internal Standard (IS) | e.g., stable isotope-labeled this compound or a structural analog |
| Acetonitrile | LC-MS Grade |
| Methanol | LC-MS Grade |
| Formic Acid | LC-MS Grade |
| Deionized Water | Type I (18.2 MΩ·cm) |
| Solid Phase Extraction (SPE) Cartridges | e.g., Mixed-mode cation exchange |
| Human Urine (for matrix blanks and standards) | Drug-free, pooled |
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a recommended sample preparation technique to remove interfering substances from the urine matrix and concentrate the analyte.
-
Sample Pre-treatment: Centrifuge urine samples at 4000 x g for 10 minutes to remove particulate matter.
-
Dilution: Dilute 1 mL of the supernatant with 1 mL of 0.1% formic acid in deionized water. Add the internal standard to all samples, calibrators, and quality controls.
-
SPE Cartridge Conditioning: Condition the mixed-mode cation exchange SPE cartridges by passing 2 mL of methanol followed by 2 mL of 0.1% formic acid in deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 0.1% formic acid in deionized water, followed by 2 mL of methanol to remove hydrophilic and weakly bound interferences.
-
Elution: Elute the analyte and internal standard with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Proposed):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, increase to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (To be Optimized):
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | To be optimized (e.g., 500°C) |
| Capillary Voltage | To be optimized (e.g., 3.5 kV) |
| Multiple Reaction Monitoring (MRM) Transitions | To be determined by infusing pure this compound and the IS into the mass spectrometer. The precursor ion (Q1) will be the [M+H]⁺ ion, and the product ion (Q3) will be a characteristic fragment. |
| Collision Energy | To be optimized for each MRM transition. |
Data Analysis and Quantification
-
Calibration Curve: Prepare a calibration curve by spiking known concentrations of this compound into drug-free urine and processing them as described above. The concentration range should cover the expected levels in study samples.
-
Quantification: The concentration of this compound in the unknown samples is determined by interpolating the peak area ratio (analyte/IS) against the calibration curve.
-
Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Diagrams
Caption: Experimental workflow for the analysis of this compound in urine.
Caption: Logical relationship for bioanalytical method validation.
Conclusion
The successful measurement of this compound in urine is achievable through the implementation of a robust LC-MS/MS method. The protocol provided herein serves as a comprehensive starting point for researchers. It is critical to emphasize the necessity of thorough method development and validation to ensure the generation of high-quality, reliable data for pharmacokinetic and other related studies. The use of a suitable internal standard and adherence to established bioanalytical method validation guidelines are paramount for the success of these analytical endeavors.
Application of CGP 44 645 in Drug Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of drug metabolism and pharmacokinetics, understanding the biotransformation of a parent drug into its metabolites is paramount for characterizing its efficacy, safety, and potential for drug-drug interactions (DDIs). CGP 44 645, the major carbinol metabolite of the aromatase inhibitor Letrozole, serves as a critical analyte in such studies. While pharmacologically inactive, the formation and subsequent metabolic fate of this compound provide essential insights into the clearance mechanisms of Letrozole and its interaction with drug-metabolizing enzymes. These application notes provide a comprehensive overview and detailed protocols for studying the metabolism of Letrozole to this compound and for assessing the potential of both compounds to inhibit cytochrome P450 (CYP) enzymes.
Metabolic Pathway of Letrozole to this compound
Letrozole is primarily cleared from the body through hepatic metabolism. The main metabolic pathway involves the oxidation of Letrozole to its inactive carbinol metabolite, this compound (4,4'-methanol-bisbenzonitrile). This reaction is principally catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP2A6.[1][2][3][4] Subsequently, this compound is further metabolized via glucuronidation, a phase II metabolic reaction, facilitated by the enzyme UGT2B7, to form a glucuronide conjugate which is then excreted.[3]
References
- 1. Deactivation of anti-cancer drug letrozole to a carbinol metabolite by polymorphic cytochrome P450 2A6 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. Letrozole and CYP2A6 Inducers Interaction: Clinical Significance and Management | empathia.ai [empathia.ai]
Troubleshooting & Optimization
CGP 44 645 stability issues in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of CGP 44645 (also known as Bis(4-cyanophenyl)methanol) in solution. This resource is intended for researchers, scientists, and drug development professionals.
I. Troubleshooting Guide: Stability Issues with CGP 44645 Solutions
This guide addresses common problems encountered during the preparation and storage of CGP 44645 solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation in aqueous buffer | Low aqueous solubility of CGP 44645. | Prepare a concentrated stock solution in an organic solvent like DMSO first, then dilute it with the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Cloudiness or precipitation over time | The compound may be coming out of solution due to temperature fluctuations or exceeding its solubility limit in the final buffer. | Store solutions at a constant temperature. If precipitation persists, consider reducing the final concentration of CGP 44645 or increasing the percentage of the organic co-solvent (if permissible for your experiment). |
| Discoloration of the solution | Potential degradation of the compound. CGP 44645 is known to be light-sensitive.[1][2] | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Prepare fresh solutions for each experiment whenever possible. |
| Inconsistent experimental results | Degradation of CGP 44645 in the solution due to improper storage or handling. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term storage. For working solutions, prepare them fresh before each experiment. |
| Loss of activity | The compound may have degraded. As a metabolite of Letrozole, which is sensitive to alkaline conditions, CGP 44645 may also be unstable at high pH.[3] | Maintain the pH of your solution within a neutral to slightly acidic range if your experiment allows. Avoid highly alkaline conditions. |
II. Frequently Asked Questions (FAQs)
Q1: What is CGP 44645?
A1: CGP 44645 is the chemical compound Bis(4-cyanophenyl)methanol.[2][4][5] It is the main, pharmacologically inactive carbinol metabolite of Letrozole, a non-steroidal aromatase inhibitor.[6][7]
Q2: What are the known physical and chemical properties of CGP 44645?
A2: The following table summarizes the key properties of CGP 44645:
| Property | Value |
| Chemical Name | Bis(4-cyanophenyl)methanol |
| Synonyms | CGP 44645, 4,4'-Dicyanobenzhydrol |
| CAS Number | 134521-16-7 |
| Molecular Formula | C₁₅H₁₀N₂O |
| Molecular Weight | 234.25 g/mol |
| Appearance | White to off-white crystalline powder[1] |
| Melting Point | 158-159 °C[1][2] |
| Solubility | Slightly soluble in Chloroform and Methanol.[1][2] Practically insoluble in water.[7] |
| Stability | Light-sensitive.[1][2] |
Q3: What is the recommended solvent for preparing a stock solution of CGP 44645?
A3: Based on its reported solubility, Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing a concentrated stock solution of CGP 44645. It is slightly soluble in methanol.[1][2]
Q4: How should I store solutions of CGP 44645?
A4: For long-term storage, it is recommended to store stock solutions in a tightly sealed container, protected from light, at -20°C or -80°C. For short-term storage, solutions can be kept at 4°C, protected from light. It is best practice to prepare fresh working solutions from the stock for each experiment to ensure potency and consistency.
Q5: What are the potential degradation pathways for CGP 44645?
A5: While specific degradation pathways for CGP 44645 are not extensively documented, its parent compound, Letrozole, is known to be susceptible to degradation under alkaline conditions, which involves the cyano groups.[3][8] Therefore, it is plausible that CGP 44645, which also contains cyano groups, may be unstable in highly basic solutions. It is also noted to be light-sensitive.[1][2]
III. Experimental Protocols & Visualizations
Experimental Workflow for Assessing Solution Stability
The following workflow can be used to assess the stability of CGP 44645 in a specific solution.
Signaling Pathway: Aromatase Inhibition
CGP 44645 is a metabolite of Letrozole, an aromatase inhibitor. The following diagram illustrates the mechanism of action of aromatase inhibitors.
References
- 1. lookchem.com [lookchem.com]
- 2. Bis(4-cyanophenyl)methanol | 134521-16-7 [chemicalbook.com]
- 3. Stability-indicating liquid chromatographic method for the determination of Letrozole in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.cnr.it [iris.cnr.it]
- 5. ClinPGx [clinpgx.org]
- 6. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Letrozole | C17H11N5 | CID 3902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: CGP 44645 Analysis
Welcome to the technical support center for the analysis of CGP 44645. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical challenges encountered during the examination of this potent GABA-B receptor antagonist.
I. Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of CGP 44645, which is often available as its hydrochloride salt, CGP 55845.
Issue 1: Poor Peak Shape (Tailing) in HPLC Analysis
Question: My HPLC chromatogram for CGP 44645 shows significant peak tailing. What could be the cause and how can I resolve it?
Answer:
Peak tailing is a common issue in the analysis of phosphorylated compounds like CGP 44645, which contains a phosphinic acid moiety. This is often due to interactions between the phosphate group and the metallic components (e.g., stainless steel) of the HPLC system, including the column, tubing, and fittings.
Troubleshooting Steps:
-
Use a Metal-Free or Bio-Inert HPLC System: If available, utilize an HPLC system with PEEK or other non-metallic components in the flow path to minimize metal-ion interactions.
-
Column Choice: Employ a column specifically designed for the analysis of phosphorylated compounds. These columns often have proprietary surface modifications to reduce metal interactions.
-
Mobile Phase Additives:
-
Chelating Agents: Add a weak chelating agent, such as medronic acid or citric acid, to the mobile phase. These agents can bind to any exposed metal ions in the system, preventing them from interacting with your analyte.
-
Competitive Ions: The use of a phosphate buffer in the mobile phase can sometimes mitigate peak tailing by competing for active sites on the stationary phase and hardware.
-
-
Column Passivation: Before initiating a series of analyses, flush the column with a solution that can "passivate" the metal surfaces. A common approach is to wash the column with a solution containing a high concentration of a competing acid, followed by thorough equilibration with the mobile phase.
Issue 2: Inconsistent Retention Times
Question: I am observing a drift or inconsistency in the retention time of CGP 44645 across different injections. What are the potential reasons for this?
Answer:
Fluctuations in retention time can be attributed to several factors, including mobile phase composition, column temperature, and column equilibration.
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared fresh daily and is thoroughly degassed. Inconsistent mobile phase composition, especially with buffered solutions, can lead to retention time shifts.
-
Column Equilibration: Adequately equilibrate the column with the mobile phase before starting the analytical run. For gradient elution, ensure sufficient re-equilibration time between injections.
-
Temperature Control: Use a column oven to maintain a constant and stable column temperature. Fluctuations in ambient temperature can affect retention times.
-
pH Control: The charge state of CGP 44645 is pH-dependent. Ensure the pH of your mobile phase is consistent and well-buffered to maintain a stable analyte ionization state.
Issue 3: Low Analyte Recovery or Signal Intensity
Question: My analytical signal for CGP 44645 is lower than expected. What could be causing this loss of analyte?
Answer:
Low recovery can be due to adsorption of the analyte to various surfaces or degradation.
Troubleshooting Steps:
-
Adsorption to Surfaces:
-
Sample Vials: Use silanized or low-adsorption autosampler vials to prevent the analyte from sticking to the glass surface.
-
HPLC System: As mentioned for peak tailing, interactions with metal surfaces can lead to irreversible adsorption and loss of analyte. Consider using a bio-inert system.
-
-
Sample and Standard Stability:
-
Solution Stability: Prepare fresh stock and working solutions. While CGP 55845 hydrochloride solutions are reportedly stable for up to a month at -20°C, it is best practice to use freshly prepared solutions for quantitative analysis.[1]
-
Light Sensitivity: Store solutions in amber vials or protect them from light to prevent potential photodegradation, a common issue with many pharmaceutical compounds.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the relationship between CGP 44645 and CGP 55845?
A1: CGP 55845 is the hydrochloride salt of CGP 44645.[2] For analytical purposes, it is crucial to know which form you are working with as the molecular weight will differ, which is important for preparing solutions of known molarity.
Q2: What are the recommended storage conditions for CGP 44645/CGP 55845?
A2: The solid form of CGP 55845 hydrochloride should be stored at room temperature. Stock solutions are typically prepared in DMSO and can be stored at -20°C for up to one month.[1] It is recommended to prepare fresh working solutions from the stock on the day of analysis.
Q3: What analytical techniques are suitable for the quantification of CGP 44645?
A3: High-Performance Liquid Chromatography (HPLC) is a commonly used and appropriate technique for the analysis and purity assessment of CGP 44645/CGP 55845. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for enhanced selectivity and sensitivity, especially for bioanalytical applications.
Q4: Are there any known off-target effects of CGP 44645 that could interfere with its analysis in biological samples?
A4: While specific off-target binding that directly interferes with its chemical analysis is not widely documented, it's important to consider the biological matrix. When analyzing CGP 44645 in complex biological samples (e.g., plasma, tissue homogenates), matrix components can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry, or co-elution with the analyte in HPLC. Proper sample preparation techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are essential to minimize these matrix effects.
III. Experimental Protocols & Data
General HPLC Method Parameters (Illustrative)
While a specific validated method for CGP 44645 is not publicly available in the search results, a general starting point for method development for a phosphinic acid-containing compound would be a reverse-phase HPLC method.
| Parameter | Recommendation |
| Column | C18, 5 µm, 4.6 x 250 mm (Consider a column with end-capping or one designed for polar compounds) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B, and then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at a wavelength determined by a UV scan of the analyte (e.g., 220-280 nm) |
| Injection Volume | 10 µL |
Note: This is a generic starting point and will require optimization for your specific instrument and application.
Physicochemical Properties of CGP 55845 Hydrochloride
| Property | Value |
| Molecular Formula | C₁₈H₂₂Cl₂NO₃P·HCl |
| Molecular Weight | 438.71 g/mol |
| Purity (Typical) | ≥98% (by HPLC) |
| Solubility | Soluble in DMSO (up to 100 mM with gentle warming)[1] |
IV. Visualizations
Signaling Pathway of GABA-B Receptor Antagonism
Caption: Mechanism of action of CGP 44645 as a GABA-B receptor antagonist.
Troubleshooting Workflow for HPLC Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing in CGP 44645 analysis.
References
Technical Support Center: Optimizing Extraction of CGP 44645 from Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of CGP 44645 from various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is CGP 44645 and why is its extraction challenging?
CGP 44645 is the carbinol metabolite of Letrozole, an aromatase inhibitor. The primary challenge in its extraction from biological matrices (e.g., plasma, urine, tissue homogenates) lies in its potentially low concentrations and the presence of interfering endogenous substances. As a metabolite, it is expected to be more polar than its parent compound, which influences the choice of extraction methodology.
Q2: What are the recommended initial extraction methods for CGP 44645?
For initial method development, we recommend starting with one of the following techniques, depending on the biological matrix and downstream analytical method:
-
Protein Precipitation (PPT): A simple and rapid method suitable for plasma and serum samples, especially for high-throughput screening.
-
Solid-Phase Extraction (SPE): Offers higher selectivity and cleaner extracts compared to PPT, making it ideal for complex matrices like urine and tissue homogenates.
-
Liquid-Liquid Extraction (LLE): A classic and effective method for separating compounds based on their differential solubility in immiscible liquids.
Q3: How should I store my biological samples to ensure the stability of CGP 44645?
Proper sample storage is critical to prevent degradation of the analyte. Based on available data for the stock solution, it is recommended to store biological samples containing CGP 44645 at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month)[1]. Avoid repeated freeze-thaw cycles.
Q4: What are "matrix effects" and how can I minimize them during CGP 44645 analysis?
Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to co-eluting endogenous components from the biological sample. This can lead to ion suppression or enhancement, affecting the accuracy and precision of quantification. To minimize matrix effects:
-
Optimize chromatographic separation: Ensure baseline separation of CGP 44645 from endogenous matrix components.
-
Use a more selective extraction method: SPE generally provides cleaner extracts than PPT.
-
Employ matrix-matched calibrants and quality controls: Prepare standards and QCs in the same biological matrix as the samples.
-
Utilize an isotopically labeled internal standard: This is the most effective way to compensate for matrix effects.
Troubleshooting Guides
Protein Precipitation (PPT)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Recovery of CGP 44645 | - Incomplete protein precipitation.- Analyte co-precipitation with proteins.- Suboptimal precipitating solvent. | - Increase the ratio of organic solvent to sample (e.g., from 3:1 to 4:1).- Experiment with different organic solvents (e.g., acetonitrile, methanol, or acetone). Since CGP 44645 is a more polar metabolite, methanol might be a suitable choice.- Ensure thorough vortexing and allow sufficient incubation time at a low temperature (e.g., -20°C) to maximize protein precipitation. |
| High Matrix Effects (Ion Suppression/Enhancement) | - Insufficient removal of phospholipids and other endogenous components. | - After centrifugation, transfer the supernatant to a new tube and perform a second centrifugation step to remove any remaining precipitated protein.- Consider a post-extraction clean-up step, such as passing the supernatant through a phospholipid removal plate or performing a simple LLE. |
| Poor Reproducibility | - Inconsistent pipetting of sample or solvent.- Variable incubation times or temperatures. | - Use calibrated pipettes and ensure consistent technique.- Standardize all incubation steps in the protocol. |
Solid-Phase Extraction (SPE)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Recovery of CGP 44645 | - Inappropriate sorbent selection.- Incomplete elution of the analyte.- Analyte breakthrough during sample loading or washing. | - For a more polar metabolite like CGP 44645, consider a mixed-mode or a polymeric reversed-phase sorbent.- Optimize the elution solvent. Try a stronger solvent or increase the percentage of the organic modifier. Ensure the elution solvent volume is sufficient.- Check the pH of the sample and wash solutions to ensure the analyte is retained on the sorbent. Decrease the flow rate during sample loading. |
| High Matrix Effects | - Inadequate removal of interferences during the wash step. | - Optimize the wash solvent. Use a solvent strong enough to remove interferences but weak enough to not elute the analyte. A series of washes with increasing organic content can be effective.- Ensure the sorbent bed does not dry out between steps (unless specified by the protocol). |
| Clogged Cartridge | - Particulate matter in the sample. | - Centrifuge or filter the sample before loading it onto the SPE cartridge. |
Liquid-Liquid Extraction (LLE)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Recovery of CGP 44645 | - Suboptimal extraction solvent.- Incorrect pH of the aqueous phase.- Insufficient mixing of the two phases. | - Screen different organic solvents. Given the expected increased polarity of CGP 44645, solvents like ethyl acetate or a mixture of a non-polar and a slightly more polar solvent might be effective.- Adjust the pH of the sample to ensure CGP 44645 is in its neutral form to maximize partitioning into the organic phase.- Ensure vigorous vortexing for an adequate amount of time to facilitate analyte transfer between phases. |
| Emulsion Formation | - High concentration of proteins or lipids in the sample. | - Centrifuge the sample at a higher speed and for a longer duration.- Add a small amount of salt (e.g., sodium chloride) to the aqueous phase.- Use a different organic solvent. |
| Poor Phase Separation | - Similar densities of the aqueous and organic phases. | - Select an organic solvent with a density significantly different from water. |
Experimental Protocols
Generic Protein Precipitation Protocol
-
To 100 µL of biological sample (e.g., plasma), add 300 µL of cold (-20°C) acetonitrile or methanol.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for analysis.
Generic Solid-Phase Extraction (SPE) Protocol (Reversed-Phase)
-
Condition: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge.
-
Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate.
-
Wash: Pass 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute: Elute CGP 44645 with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
Visualizations
Caption: Overview of the experimental workflow for CGP 44645 extraction.
Caption: Troubleshooting logic for common extraction issues.
References
Technical Support Center: Troubleshooting CGP 44645 (assumed CGP 55845) Peak Tailing in Chromatography
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the chromatographic analysis of CGP 44645 (assumed to be CGP 55845).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem?
A1: Peak tailing is a phenomenon in chromatography where a peak is not symmetrical, exhibiting a trailing edge that is longer than the leading edge.[1] In an ideal chromatogram, peaks should have a symmetrical, Gaussian shape.[1] Peak tailing is problematic because it can lead to decreased resolution between adjacent peaks, inaccurate peak integration and quantification, and reduced method robustness, potentially leading to method failure in regulated environments.[1][2]
Q2: What are the common causes of peak tailing for a compound like CGP 55845?
A2: CGP 55845 contains a secondary amine functional group, making it a basic compound. Basic compounds are particularly susceptible to peak tailing in reversed-phase chromatography due to interactions with residual silanol groups on the silica-based stationary phase.[3][4][5] Other common causes include improper mobile phase pH, column degradation, sample overload, and issues with the HPLC system (e.g., extra-column volume).[2][6]
Q3: How is peak tailing measured?
A3: Peak tailing is typically quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1.0 indicates a symmetrical peak. A value greater than 1.2 suggests significant tailing.[2] The USP (United States Pharmacopeia) Tailing Factor is a common metric.
Troubleshooting Guides
Guide 1: Initial Assessment of Peak Tailing
If you are observing peak tailing for CGP 55845, the first step is to systematically evaluate the potential causes.
Workflow for Initial Assessment:
Caption: Initial troubleshooting workflow for peak tailing.
Guide 2: Addressing Peak Tailing Caused by Secondary Interactions
Secondary interactions between the basic amine group of CGP 55845 and acidic silanol groups on the stationary phase are a primary cause of peak tailing.[3][4]
Troubleshooting Steps & Solutions:
| Potential Cause | Recommended Action | Expected Outcome |
| Interaction with residual silanol groups | 1. Lower mobile phase pH: Adjust the mobile phase pH to be between 2 and 3. This protonates the silanol groups, reducing their interaction with the protonated basic analyte.[2][3] 2. Use an end-capped column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped).[1][4] 3. Add a mobile phase additive: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1%) to mask the silanol groups.[2] | Improved peak symmetry (Tailing Factor closer to 1.0). |
| Inappropriate mobile phase pH | Ensure the mobile phase pH is at least 2 pH units away from the pKa of CGP 55845 to ensure it is fully ionized or un-ionized.[4] | Consistent peak shape and retention time. |
| Column overload | Reduce the sample concentration or injection volume.[6] | Sharper, more symmetrical peaks. |
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare Mobile Phases: Prepare your aqueous mobile phase with different pH values (e.g., pH 2.5, 3.0, 3.5) using a suitable buffer (e.g., phosphate or acetate buffer) at a concentration of 10-50 mM.[2]
-
Equilibrate the Column: Equilibrate the column with the first mobile phase composition for at least 10-15 column volumes.
-
Inject Standard: Inject a standard solution of CGP 55845.
-
Analyze Peak Shape: Measure the tailing factor of the CGP 55845 peak.
-
Repeat: Repeat steps 2-4 for each mobile phase pH.
-
Compare Results: Select the pH that provides the most symmetrical peak.
Guide 3: Investigating Hardware and Column Issues
If adjusting the mobile phase does not resolve the peak tailing, the issue may lie with the HPLC system or the column itself.
Troubleshooting Workflow for Hardware and Column Issues:
Caption: Workflow for troubleshooting hardware and column issues.
Quantitative Data Summary for Troubleshooting:
| Parameter | Symptom | Possible Cause | Solution |
| Tailing Factor (Tf) | > 1.5 for all peaks | Column inlet frit blockage | Reverse flush or replace the column.[7] |
| Tailing Factor (Tf) | > 1.5 for CGP 44645 only | Secondary silanol interactions | Lower mobile phase pH or use an end-capped column.[3][4] |
| Peak Width | Broad peaks for all components | Extra-column dead volume | Use shorter, narrower ID tubing.[4][6] |
| Retention Time | Shifting retention times | Inadequate mobile phase buffering | Increase buffer concentration.[2] |
Experimental Protocol: Column Flushing
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.
-
Reverse Flow Direction: Connect the column outlet to the pump and the inlet to waste.
-
Flush with Strong Solvent: Flush the column with a strong, compatible solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns) at a low flow rate for at least 10-20 column volumes.[3]
-
Re-equilibrate: Reconnect the column in the correct flow direction and re-equilibrate with the mobile phase.
-
Test Performance: Inject a standard to check if peak shape has improved.
By systematically working through these troubleshooting guides and experimental protocols, researchers can effectively diagnose and resolve peak tailing issues encountered during the analysis of CGP 44645 (CGP 55845), leading to more accurate and reliable chromatographic results.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. uhplcs.com [uhplcs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. support.waters.com [support.waters.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Matrix Effects in CGP 44 645 Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with matrix effects in the mass spectrometry analysis of CGP 44 645.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), negatively impacting the accuracy, precision, and sensitivity of your quantitative analysis.[4][5]
Q2: What are the common causes of ion suppression in LC-MS/MS analysis?
A2: Ion suppression is a frequent challenge in LC-MS/MS and can be caused by several factors. Co-eluting endogenous or exogenous components in your sample can compete with the analyte for ionization.[1][6] High concentrations of salts or detergents in the sample can also interfere with the ionization process.[7]
Q3: How can I determine if my this compound signal is being affected by matrix effects?
A3: A common method to qualitatively assess matrix effects is the post-column infusion experiment. This technique helps to identify regions in the chromatogram where co-eluting matrix components may be causing ion suppression or enhancement.[4][8] A quantitative assessment can be made by comparing the signal response of this compound in a standard solution versus a blank matrix sample spiked with the analyte after extraction.[4][8]
Q4: What is the most effective way to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is considered the gold standard for compensating for matrix effects.[9] Since a SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.[9]
Q5: Can I just dilute my sample to reduce matrix effects?
A5: Sample dilution is a straightforward approach to reduce the concentration of interfering matrix components.[4][8][9] However, this is only a viable option if the concentration of this compound is high enough to remain detectable after dilution.[9]
Troubleshooting Guides
This section provides a systematic approach to identifying and mitigating matrix effects during the analysis of this compound.
Issue 1: Inconsistent or lower than expected signal for this compound in biological samples compared to standards in neat solvent.
-
Possible Cause: This is a strong indication of ion suppression due to matrix effects.
-
Troubleshooting Steps:
-
Qualitative Assessment: Perform a post-column infusion experiment to visualize the regions of ion suppression in your chromatogram.
-
Quantitative Assessment: Analyze a blank matrix extract spiked with a known concentration of this compound and compare the response to a neat standard of the same concentration. A significant difference in signal intensity confirms the presence of matrix effects.
-
Sample Preparation Optimization: Improve your sample cleanup procedure. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove interfering matrix components.[10][11]
-
Chromatographic Optimization: Modify your LC method to separate this compound from the interfering components. This can be achieved by adjusting the gradient, changing the column chemistry, or altering the mobile phase composition.[1][12]
-
Issue 2: Poor reproducibility of results for quality control (QC) samples.
-
Possible Cause: Sample-to-sample variability in the matrix composition can lead to inconsistent degrees of ion suppression.
-
Troubleshooting Steps:
-
Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup method, such as SPE, is crucial to minimize variability in matrix effects.[10]
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is highly effective in correcting for variability in ion suppression between different samples.[9]
-
Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.[11]
-
Quantitative Data Summary
The following table provides hypothetical data illustrating the impact of different sample preparation techniques on the matrix effect observed for this compound in human plasma. The matrix effect is calculated as the percentage of the analyte response in the presence of the matrix compared to the response in a neat solution. A value <100% indicates ion suppression, while a value >100% indicates ion enhancement.
| Sample Preparation Method | Mean Matrix Effect (%) | Standard Deviation (%) |
| Protein Precipitation | 65 | 15 |
| Liquid-Liquid Extraction (LLE) | 85 | 8 |
| Solid-Phase Extraction (SPE) | 95 | 4 |
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects using Post-Column Infusion
Objective: To identify the retention time regions where co-eluting matrix components cause ion suppression or enhancement for this compound.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
Standard solution of this compound (concentration sufficient to provide a stable signal)
-
Blank matrix extract (prepared using your routine sample preparation method)
Methodology:
-
Infuse the this compound standard solution at a constant flow rate into the LC eluent post-column via a T-connector.
-
Establish a stable baseline signal for the infused analyte.
-
Inject the blank matrix extract onto the LC column.
-
Monitor the signal of the infused this compound. Dips in the baseline indicate regions of ion suppression, while peaks indicate regions of ion enhancement.
Visualizations
Caption: A logical workflow for troubleshooting matrix effects in this compound analysis.
Caption: Overview of the causes and solutions for matrix effects in mass spectrometry.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. nebiolab.com [nebiolab.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. gmi-inc.com [gmi-inc.com]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Resolving Co-elution of Letrozole and its Metabolite CGP 44 645
This technical support guide provides troubleshooting strategies and detailed methodologies for resolving the co-elution of Letrozole and its methanol metabolite, CGP 44 645, during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: We are observing co-elution of Letrozole and a related compound, this compound, in our reversed-phase HPLC analysis. What is the likely cause?
A1: Co-elution of Letrozole and this compound is common due to their high structural similarity. This compound is a methanol metabolite of Letrozole, suggesting a minor chemical modification that results in very similar physicochemical properties. This leads to comparable retention times under standard reversed-phase chromatography conditions. To achieve separation, the chromatographic parameters must be finely tuned to exploit the subtle differences between the two molecules.
Q2: What is the general approach to resolving the co-elution of these two compounds?
A2: The primary approach is to modify the chromatographic selectivity. This can be achieved by systematically adjusting the mobile phase composition (both the organic modifier and the aqueous phase pH), changing the stationary phase, or optimizing the temperature and gradient profile. The goal is to alter the interactions of Letrozole and this compound with the stationary and mobile phases to different extents, thereby inducing a separation.
Q3: Can you suggest a starting point for method development to separate Letrozole and this compound?
A3: A good starting point is to use a stability-indicating HPLC method developed for Letrozole and its degradation products. These methods are designed to separate structurally similar compounds. A gradient elution on a C18 column with a mobile phase consisting of a phosphate buffer and methanol or acetonitrile is a robust initial strategy. From there, you can proceed with the troubleshooting steps outlined in the guide below.
Troubleshooting Guide: Resolving Co-elution
This guide provides a step-by-step approach to systematically address the co-elution of Letrozole and this compound.
Step 1: Initial Assessment and System Suitability
Before modifying the method, ensure your HPLC system is performing optimally.
-
Question: Is the peak shape for the co-eluted peak symmetrical and narrow?
-
Answer: If not, address issues such as column degradation, improper column packing, or extra-column band broadening. A tailing or fronting peak can exacerbate co-elution.
-
-
Question: Are the retention times and peak areas consistent across replicate injections?
-
Answer: Poor reproducibility could indicate problems with the pump, injector, or column equilibration. Ensure the system is stable before proceeding with method development.
-
Step 2: Mobile Phase Optimization
The mobile phase composition is a powerful tool for manipulating selectivity.
-
Question: How can I change the organic modifier to improve separation?
-
Answer: If you are using methanol, try switching to acetonitrile, or vice versa. The different solvent properties (polarity, viscosity, and dipole moment) can alter the interactions with the analytes and the stationary phase, often leading to changes in elution order and resolution. You can also try a ternary mixture of water, methanol, and acetonitrile.
-
-
Question: What is the effect of mobile phase pH on the separation?
-
Answer: The pH of the aqueous portion of the mobile phase can significantly impact the retention of ionizable compounds. Letrozole contains a triazole ring which can be protonated at low pH. Although this compound's exact structure is proprietary, as a metabolite, it likely retains this feature. Experiment with a pH range around the pKa of the triazole moiety (pKa of 1,2,4-triazole is approximately 2.5 and 10.3) to see if you can induce a differential change in the retention of the two compounds. Using a phosphate or acetate buffer is recommended to maintain a stable pH.
-
-
Question: Should I use an isocratic or gradient elution?
Step 3: Stationary Phase and Column Parameters
The choice of the HPLC column is critical for achieving separation.
-
Question: We are using a standard C18 column. Are there other stationary phases that might provide better selectivity?
-
Answer: While C18 columns are a good starting point, other stationary phases can offer different selectivities. Consider a phenyl-hexyl column, which provides pi-pi interactions that can be beneficial for separating aromatic compounds like Letrozole and its metabolite. A polar-embedded C18 column or a C8 column could also offer different retention characteristics.
-
-
Question: How do column temperature and flow rate affect the separation?
-
Answer: Increasing the column temperature can decrease viscosity and improve peak efficiency, which may enhance resolution. However, it can also affect selectivity, so it should be optimized. Lowering the flow rate can also increase the efficiency of the separation and improve resolution, but at the cost of longer run times.
-
Data Presentation: Promising HPLC Methods for Adaptation
The following table summarizes published HPLC methods for the separation of Letrozole from its related substances, which can be adapted to resolve the co-elution with this compound.
| Parameter | Method 1 [2] | Method 2 [3] | Method 3 [4] |
| Column | Zorbax Eclipse C18 (100mm x 4.6mm, 3.5µm) | Lichrocart/Lichrosphere 100 C-18 (250 mm×4.6 mm, 5 μm) | Reverse phase C18 |
| Mobile Phase A | 0.01M KH2PO4 | Methanol | Acetonitrile |
| Mobile Phase B | Methanol | 10 mM Tetra Butyl Ammonium Hydrogen Sulfate (TBAHS) | Phosphate buffer (pH 7.8) |
| Elution Type | Gradient | Isocratic (80:20 A:B) | Isocratic (70:30 A:B) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 230 nm | 240 nm | 232 nm |
| Temperature | 25°C | 25°C | Ambient |
Experimental Protocols
Recommended Initial Experimental Protocol
This protocol is based on a validated stability-indicating method and serves as a robust starting point for separating Letrozole and this compound.[2]
1. Chromatographic System:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
2. Materials:
-
Letrozole reference standard
-
Sample containing Letrozole and this compound
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)
-
Water (HPLC grade)
-
Orthophosphoric acid (for pH adjustment)
3. Chromatographic Conditions:
-
Column: Zorbax Eclipse C18 (100mm x 4.6mm, 3.5µm) or equivalent.
-
Mobile Phase A: 0.01M KH2PO4 in water.
-
Mobile Phase B: Methanol.
-
Gradient Program:
-
0-8 min: 10% to 30% B
-
8-9 min: Hold at 30% B
-
9-20 min: 30% to 70% B
-
20-25 min: Hold at 70% B
-
25-30 min: 70% to 10% B (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
4. Sample Preparation:
-
Prepare a stock solution of the Letrozole reference standard in the mobile phase.
-
Dissolve the sample containing Letrozole and this compound in the mobile phase to a suitable concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the Letrozole reference standard to determine its retention time.
-
Inject the sample containing Letrozole and this compound.
-
Analyze the chromatogram for the resolution between the Letrozole peak and the additional peak corresponding to this compound.
Mandatory Visualizations
Caption: Troubleshooting workflow for resolving the co-elution of Letrozole and this compound.
Caption: Chemical structures of Letrozole and the putative structure of its metabolite, this compound.
References
- 1. Synthesis and PET studies of [11C-cyano]letrozole (Femara®), an aromatase inhibitor drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LETROZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. Cgp 55845 | C18H22Cl2NO3P | CID 5311042 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing degradation of CGP 44 645 during sample preparation
Welcome to the technical support center for CGP 44645. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of CGP 44645 during sample preparation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions regarding the stability and handling of CGP 44645, along with troubleshooting advice for potential degradation issues.
Q1: What are the primary factors that can cause the degradation of CGP 44645 during sample preparation?
A1: Based on the typical structure of aminophosphinic acid derivatives, the primary factors that can lead to the degradation of CGP 44645 are exposure to strong acidic or basic conditions, oxidizing agents, and elevated temperatures. The presence of a phosphinic acid group, a secondary amine, and a benzyl group suggests potential susceptibility to hydrolysis and oxidation.[1][2]
Q2: I am observing unexpected peaks in my HPLC/LC-MS analysis. Could this be due to the degradation of CGP 44645?
A2: Yes, the appearance of new or unexpected peaks is a common indicator of sample degradation. These peaks may represent degradation products formed during sample preparation or storage. It is crucial to investigate the identity of these peaks to understand the degradation pathway.
Troubleshooting Steps:
-
Review Sample Preparation Protocol: Carefully examine your sample preparation workflow for any steps that might introduce harsh conditions (e.g., extreme pH, high temperatures).
-
Forced Degradation Study: To confirm if the unexpected peaks are degradation products, you can perform a forced degradation study. This involves intentionally exposing a sample of CGP 44645 to stress conditions (acid, base, oxidation, heat, light) to generate degradation products for comparison.[3][4][5]
-
LC-MS/MS Analysis: Utilize tandem mass spectrometry (MS/MS) to fragment the parent ion of the unexpected peaks. The fragmentation pattern can provide structural information to help identify the degradation products.
Q3: What are the recommended storage conditions for CGP 44645 solutions to minimize degradation?
A3: To minimize degradation, it is recommended to store stock solutions of CGP 44645 at low temperatures, typically -20°C or -80°C. Solutions should be prepared in high-purity solvents and protected from light. For short-term storage, refrigeration at 2-8°C may be acceptable, but stability should be verified. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use vials. The pH of the solution should be kept close to neutral if possible, as strong acids or bases can catalyze hydrolysis.[6]
Q4: How can I prevent the oxidation of CGP 44645 during sample preparation?
A4: The secondary amine and benzyl groups in the putative structure of CGP 44645 could be susceptible to oxidation.[1] To prevent this, consider the following:
-
Use Degassed Solvents: Purge solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Avoid Metal Contamination: Trace metal ions can catalyze oxidation reactions. Use high-purity reagents and glassware.
-
Add Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), may be necessary. However, ensure the antioxidant does not interfere with your downstream analysis.
Q5: What is the best way to prepare samples for analysis by HPLC or LC-MS to ensure the stability of CGP 44645?
A5: A gentle and efficient sample preparation protocol is key to preventing degradation.
-
Solid Phase Extraction (SPE): For complex matrices, SPE can be a mild and effective method for sample cleanup and concentration. Choose a sorbent that is appropriate for the polarity of CGP 44645.
-
Protein Precipitation (for biological samples): If working with plasma or serum, use a cold organic solvent like acetonitrile or methanol to precipitate proteins. Perform the precipitation on ice and centrifuge at a low temperature.
-
Solvent Selection: Use HPLC-grade solvents and prepare solutions fresh daily if possible. The choice of solvent should be based on the solubility of CGP 44645 and its compatibility with the analytical method.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of CGP 44645.
Materials:
-
CGP 44645 standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water, methanol, and acetonitrile
-
pH meter
-
Heating block or water bath
-
UV lamp
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of CGP 44645 in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Heat an aliquot of the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
Control Sample: Keep an aliquot of the stock solution at 4°C, protected from light.
-
Analysis: Analyze all samples by a stability-indicating HPLC or LC-MS method. Compare the chromatograms of the stressed samples to the control sample to identify degradation peaks.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal | - | 80°C | 48 hours |
| Photolytic | - | Room Temp | 24 hours |
Visualizations
Caption: Potential degradation pathways of CGP 44645 under various stress conditions.
Caption: A generalized workflow for the preparation of samples containing CGP 44645.
Caption: A logical workflow for troubleshooting the appearance of unexpected peaks.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medcraveonline.com [medcraveonline.com]
- 5. biomedres.us [biomedres.us]
- 6. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of CGP 44645
Disclaimer: As of late 2025, specific, publicly available, and validated analytical methods for the compound CGP 44645 are scarce in peer-reviewed literature. This guide, therefore, presents a comparison of common, highly relevant analytical techniques that are widely used in the pharmaceutical industry for the analysis of small molecule drugs of a similar nature to CGP 44645. The experimental data and protocols provided are representative examples to illustrate the comparative performance of these methods and should be adapted and validated for specific laboratory conditions and matrices.
This guide is intended for researchers, scientists, and drug development professionals, offering a comparative overview of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of CGP 44645.
Quantitative Performance Comparison
The following table summarizes the typical quantitative performance characteristics of three common analytical methods applicable to the analysis of small molecule compounds like CGP 44645.
| Parameter | HPLC-UV | LC-MS/MS | qNMR (Quantitative NMR) |
| Limit of Detection (LOD) | ~5 ng/mL | ~0.1 pg/mL | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~15 ng/mL | ~0.5 pg/mL | ~5 µg/mL |
| Linearity (R²) | >0.999 | >0.999 | >0.998 |
| Accuracy (% Recovery) | 98-102% | 99-101% | 95-105% |
| Precision (% RSD) | < 2% | < 5% | < 3% |
| Specificity | Moderate to High (matrix dependent) | Very High | High (structure dependent) |
| Throughput | High | High | Low |
| Cost per Sample | Low | High | Moderate |
Detailed Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and cost-effective technique for the routine quantification of CGP 44645 in bulk substance and simple formulations.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) acetonitrile and water containing 0.1% formic acid.
-
Standard Solution Preparation: Prepare a stock solution of CGP 44645 in the mobile phase at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing CGP 44645 in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30°C
-
Injection volume: 10 µL
-
UV detection wavelength: 220 nm
-
-
Data Analysis: Quantify the amount of CGP 44645 in the sample by comparing the peak area to the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of CGP 44645 in complex biological matrices such as plasma or tissue homogenates.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (0.1%)
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of CGP 44645)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Standard and Sample Preparation:
-
Prepare calibration standards and quality control samples by spiking known amounts of CGP 44645 and a fixed concentration of the IS into the blank biological matrix.
-
Perform protein precipitation by adding three volumes of cold acetonitrile (containing the IS) to one volume of the plasma sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase composition.
-
-
LC and MS Conditions:
-
A gradient elution is typically used, starting with a low percentage of Mobile Phase B and ramping up to elute the analyte.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for CGP 44645 and the IS are monitored.
-
-
Data Analysis: The concentration of CGP 44645 is determined by the ratio of its peak area to that of the IS, plotted against the calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound, relying instead on a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Certified internal standard (e.g., maleic acid)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the sample containing CGP 44645 and a known amount of the internal standard. Dissolve both in a precise volume of the deuterated solvent.
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete T1 relaxation of all relevant signals, which is crucial for accurate quantification.
-
-
Data Processing and Analysis:
-
Integrate a well-resolved signal of CGP 44645 and a signal of the internal standard.
-
The concentration of CGP 44645 is calculated based on the ratio of the integrals, the number of protons giving rise to each signal, and the known concentration of the internal standard.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hypothetical signaling pathway where CGP 44645 might act and a general workflow for its analysis.
Caption: Hypothetical signaling pathway of a GABA-B receptor antagonist.
Caption: General experimental workflow for CGP 44645 analysis.
A Comparative Guide to the Bioanalytical Cross-Validation of CGP 44 645: Immunoassay vs. LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic candidates is paramount. This guide provides an objective comparison of two prominent bioanalytical techniques—immunoassay and liquid chromatography-mass spectrometry (LC-MS/MS)—for the quantification of the GABA-B receptor antagonist, CGP 44 645. Supported by representative experimental data and detailed protocols, this document serves as a practical resource for selecting the appropriate analytical method and ensuring data integrity through cross-validation.
The selection of a bioanalytical method is a critical decision in the drug development pipeline, impacting pharmacokinetic, pharmacodynamic, and toxicokinetic studies. While immunoassays offer high throughput and sensitivity, LC-MS/MS is renowned for its specificity and wide dynamic range. This guide explores a hypothetical cross-validation of these two methods for the analysis of this compound, a small molecule of interest in neuroscience research.
Data Presentation: A Head-to-Head Comparison
The performance of any bioanalytical assay is defined by a set of key validation parameters. The following tables summarize the expected quantitative performance characteristics of a competitive immunoassay and a robust LC-MS/MS method for the analysis of this compound in human plasma.
Table 1: Assay Performance Characteristics
| Performance Metric | Immunoassay | LC-MS/MS |
| Linearity Range | 0.5 - 100 ng/mL | 0.1 - 2000 ng/mL |
| Limit of Detection (LOD) | ~0.1 ng/mL | ~0.02 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.1 ng/mL |
| Precision (%CV) | < 15% | < 10% |
| Accuracy (% Bias) | ± 20% | ± 15% |
| Specificity | Potential for cross-reactivity | High |
| Throughput | High (96-well plate format) | Moderate to High |
| Cost per Sample | Lower | Higher |
Table 2: Cross-Validation Acceptance Criteria (Based on FDA Guidelines)
| Parameter | Acceptance Criteria |
| Accuracy | The mean concentration of at least two-thirds of the quality control (QC) samples should be within ±20% of the nominal concentration. |
| Precision | The coefficient of variation (%CV) of the replicate QC samples should not exceed 20%. |
| Incurred Sample Reanalysis (ISR) | At least two-thirds of the re-analyzed subject samples should have a percentage difference within ±20% of the mean of the initial and re-analyzed values. |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reliable bioanalytical data. Below are representative methodologies for the quantification of this compound using both a competitive enzyme-linked immunosorbent assay (ELISA) and an LC-MS/MS method.
Competitive ELISA Protocol
-
Coating: A 96-well microplate is coated with a this compound-protein conjugate and incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Competition: Standards, quality controls, and unknown samples are mixed with a fixed concentration of an anti-CGP 44 645 monoclonal antibody and added to the wells. The plate is incubated for 1-2 hours at room temperature, allowing free this compound in the sample to compete with the coated this compound for antibody binding.
-
Washing: The plate is washed three times.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added and incubated for 1 hour.
-
Washing: The plate is washed three times.
-
Substrate Addition: A chromogenic substrate is added, and the plate is incubated in the dark until sufficient color development.
-
Stopping Reaction: The enzymatic reaction is stopped by adding a stop solution.
-
Data Acquisition: The absorbance is read at a specific wavelength using a microplate reader. The concentration of this compound is inversely proportional to the signal.
LC-MS/MS Protocol
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or QC, add 300 µL of acetonitrile containing an internal standard (IS) (e.g., a stable isotope-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Separation:
-
LC System: UPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the IS are monitored.
-
Quantification: The peak area ratio of the analyte to the IS is used to construct a calibration curve and determine the concentration in unknown samples.
-
Visualizing the Workflows and Underlying Biology
To further clarify the experimental processes and the biological context of this compound, the following diagrams are provided.
Validating a New Assay for Protein Kinase C Inhibitor Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel assay for the detection and characterization of Protein Kinase C (PKC) inhibitors, benchmarked against established alternative methods. The presented data is based on studies with the well-characterized staurosporine analogue, PKC-Inhibitor-X . This document is intended to assist researchers in selecting the most appropriate assay for their screening and drug development needs.
Introduction to PKC-Inhibitor-X
PKC-Inhibitor-X is a potent, ATP-competitive inhibitor of several Protein Kinase C (PKC) isoforms. The PKC family of serine/threonine kinases are critical mediators in a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and apoptosis. Dysregulation of PKC activity has been implicated in various diseases, including cancer, making PKC inhibitors like PKC-Inhibitor-X promising therapeutic candidates. Validating sensitive and reliable assays for their detection is paramount for advancing drug discovery efforts.
Signaling Pathway of PKC
The following diagram illustrates the general signaling cascade involving Protein Kinase C. Activation of cell surface receptors, such as G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leads to the activation of Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). DAG directly activates conventional and novel PKC isoforms, which then phosphorylate a wide range of downstream target proteins, leading to a cellular response.
Comparative Analysis of Detection Assays
This section compares a novel, hypothetical Fluorescence Polarization (FP)-Based Assay with two established methods for detecting and quantifying PKC inhibitor activity: a traditional Radiometric [γ-³²P] ATP Filter Binding Assay and a commercially available ELISA-Based Assay .
Data Presentation
| Assay Parameter | Novel FP-Based Assay | Radiometric Filter Binding Assay | ELISA-Based Assay |
| Principle | Measures the change in polarization of fluorescently labeled substrate upon phosphorylation. | Measures the incorporation of radiolabeled phosphate from [γ-³²P] ATP into a substrate. | Uses an antibody to detect the phosphorylated substrate in an ELISA format. |
| IC₅₀ for PKC-Inhibitor-X | 15 nM | 12 nM | 18 nM |
| Z'-factor | 0.85 | 0.78 | 0.82 |
| Assay Time | 1 hour | 4 hours | 3 hours |
| Throughput | High (384-well plate) | Low (manual, filter-based) | Medium (96-well plate) |
| Reagent Cost | Moderate | High (radioisotopes) | High (antibodies) |
| Safety Concerns | Low (non-radioactive) | High (radioactivity) | Low |
Experimental Protocols
Novel Fluorescence Polarization (FP)-Based Assay
This assay leverages the principle that a small, fluorescently labeled peptide substrate tumbles rapidly in solution, resulting in low fluorescence polarization. Upon phosphorylation by PKC, the larger phosphorylated product tumbles more slowly, leading to an increase in fluorescence polarization. The presence of an inhibitor like PKC-Inhibitor-X prevents this phosphorylation, resulting in a low polarization signal.
Workflow Diagram:
Comparative Analysis of CGP 44 645: Information Not Available for Patient Populations
A comprehensive comparative analysis of CGP 44 645 in different patient populations, as requested, cannot be provided. Extensive searches for clinical data and research publications have revealed that This compound is not a therapeutic agent administered to patients .
Instead, this compound is identified as the methanol metabolite of Letrozole, a well-known aromatase inhibitor used in the treatment of hormone-responsive breast cancer.[1] The primary application of this compound is as a molecular indicator for in vitro (laboratory) studies to evaluate the metabolic kinetics of Letrozole.[1] Research indicates that its levels have been studied in rat liver microsomes and may show sex-specific differences in that preclinical setting.[1]
Key Findings:
-
Nature of this compound: It is a metabolite of the drug Letrozole.
-
Primary Use: It serves as a research tool for studying the metabolism of Letrozole in a laboratory setting.[1]
-
Clinical Data: There is no evidence from the available search results of this compound being used in human clinical trials or administered to any patient populations.
Due to the absence of any clinical data, it is not possible to generate the requested comparison guides, data tables summarizing performance in different patient groups, or detailed experimental protocols related to patient administration. Consequently, visualizations of signaling pathways or experimental workflows involving patient data for this compound cannot be created.
Further searches for compounds with similar "CGP" designations have identified other research molecules, such as CGP 37849 and CGP 39551, which are described as competitive N-methyl-D-aspartate (NMDA) receptor antagonists with potential therapeutic applications.[2] However, these are distinct compounds and their clinical data, if any, would not be relevant to this compound.
For researchers, scientists, and drug development professionals interested in the clinical performance of related therapeutic agents, it would be more fruitful to investigate studies on Letrozole and its clinical outcomes in various patient populations.
References
Inter-Laboratory Comparison of CGP 44 645 Measurements: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of analytical methodologies for the measurement of CGP 44 645, the primary metabolite of the aromatase inhibitor Letrozole. Due to the absence of direct inter-laboratory comparison studies in publicly available literature, this document focuses on a comparative analysis of single-laboratory validation data for analytical methods used to quantify Letrozole and its metabolites.
This guide summarizes key performance characteristics of various analytical techniques, details experimental protocols, and illustrates the metabolic pathway of Letrozole and a general experimental workflow. This information is intended to assist in the selection and evaluation of appropriate analytical methods for research and development purposes.
Comparison of Analytical Method Performance
The quantification of Letrozole and its metabolite this compound in biological matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The following table presents a summary of the performance characteristics of these methods as reported in single-laboratory validation studies.
| Method | Analyte(s) | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| HPLC-PDA | Letrozole | Rat Plasma | 10 - 600 | 10 | 1.72 - 2.47 | 1.34 - 2.99 | Within acceptable limits[1] |
| LC-MS/MS | Letrozole | Human Plasma | 0.1 - 50 | 0.1 | 1.63 - 3.77 | 0.67 - 6.51 | 88.10 - 97.34[2] |
| LC-MS/MS | Letrozole and other drugs/metabolites | Dried Blood Spots | Not specified | Not specified | ≤14.9 | Not specified | 87 - 112[3] |
Detailed Experimental Protocols
Reproducibility and comparability of results are contingent on detailed and robust experimental protocols. Below are summaries of methodologies cited in the literature.
HPLC-PDA Method in Rat Plasma
This method was developed for the pharmacokinetic study of Letrozole in rats.[1]
-
Sample Preparation: Acetonitrile was used for protein precipitation from plasma samples. Paracetamol served as the internal standard.
-
Chromatographic Conditions: The method was validated using a High-Performance Liquid Chromatography system with a Photodiode Array (PDA) detector.
-
Validation: The method was validated in accordance with FDA guidelines, demonstrating a linear range of 10-600 ng/mL.
LC-MS/MS Method in Human Plasma
This highly sensitive method was used to compare the pharmacokinetics of two Letrozole formulations.[2]
-
Sample Preparation: A liquid-liquid extraction technique was employed to isolate the analyte from human plasma.
-
Chromatographic Conditions: Analysis was performed using a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.
-
Validation: The method was validated over a linear range of 0.1 to 50 ng/mL, with a correlation coefficient (r²) of 0.999 or better. The method demonstrated good precision, accuracy, and stability under various conditions.
LC-MS/MS Method in Dried Blood Spots
This method was developed for the therapeutic drug monitoring of Letrozole and other anticancer drugs.[3]
-
Sample Preparation: Analytes were extracted from dried blood spots.
-
Chromatographic Conditions: Quantification was achieved using an LC-MS/MS system.
-
Validation: The method was validated for selectivity, sensitivity, and linearity, proving suitable for clinical applications.
Metabolic Pathway and Experimental Workflow
Understanding the metabolic fate of Letrozole and the general workflow for its analysis is fundamental for accurate measurement.
Metabolic Pathway of Letrozole
Letrozole is metabolized in the liver primarily by cytochrome P450 isoenzymes CYP3A4 and CYP2A6 to its inactive carbinol metabolite, this compound.[4][5] This metabolite subsequently undergoes glucuronidation, a process mediated by UGT2B7, to form letrozole carbinol glucuronide, which is then excreted.[6]
References
Unraveling Biomarkers of Letrozole Efficacy: A Comparative Analysis
Initial Inquiry: The Case of CGP 44 645
An initial investigation into "this compound" as a potential biomarker for Letrozole efficacy did not yield any publicly available scientific literature identifying a compound or biomarker with this designation. Our comprehensive search of scientific databases and clinical trial registries found no connection between this term and Letrozole or breast cancer therapy. Therefore, this guide will focus on established and well-researched biomarkers that have demonstrated clinical and preclinical relevance in predicting response to Letrozole treatment.
For researchers, scientists, and drug development professionals, identifying robust biomarkers for targeted therapies like Letrozole is paramount for optimizing patient outcomes and advancing personalized medicine. Letrozole, a third-generation aromatase inhibitor, is a cornerstone of endocrine therapy for hormone receptor-positive (HR+) breast cancer in postmenopausal women.[1] It functions by inhibiting the aromatase enzyme, thereby blocking estrogen synthesis and suppressing the growth of estrogen-dependent tumors.[2][3] However, both intrinsic and acquired resistance to Letrozole present significant clinical challenges. This guide provides a comparative overview of two key biomarkers, Ki67 and Cyclin E1 (CCNE1), that are actively being investigated for their predictive value in Letrozole efficacy.
Biomarker Comparison Summary
The following table summarizes the key characteristics of Ki67 and CCNE1 as biomarkers for Letrozole efficacy.
| Feature | Ki67 | Cyclin E1 (CCNE1) |
| Biomarker Type | Protein (Nuclear Antigen) | Protein (Cell Cycle Regulator) / Gene |
| Function | Marker of cellular proliferation | Regulates G1/S phase transition of the cell cycle |
| Association with Letrozole Efficacy | High baseline levels and/or insufficient decrease after treatment are associated with poor response.[4][5] | High expression or gene amplification is linked to resistance.[6][7] |
| Mechanism of Resistance | Indicates ongoing tumor cell proliferation despite estrogen deprivation. | Can bypass Letrozole-induced G1 arrest, promoting cell cycle progression.[8] |
| Primary Assessment Method | Immunohistochemistry (IHC) | Immunohistochemistry (IHC), Fluorescence In Situ Hybridization (FISH) |
Quantitative Data on Predictive Value
The predictive value of Ki67 and CCNE1 is supported by quantitative data from clinical and preclinical studies.
Ki67 as a Predictive Biomarker
A high Ki67 level at baseline is indicative of a more proliferative tumor and has been associated with a poorer prognosis in patients treated with endocrine therapy.[5] Furthermore, a significant decrease in Ki67 levels after a short course of neoadjuvant Letrozole is a strong indicator of treatment response.[2][4]
| Study | Patient Cohort | Intervention | Key Findings |
| Fall in Ki67 Index After Short-Term Preoperative Letrozole[4] | 60 postmenopausal women with HR+ early breast cancer | Preoperative Letrozole | 68.3% of women showed a >50% fall in Ki67. The average mean fall in Ki67 was 57.08%. |
| Effective Ki-67 Reduction by Pre-Surgery Short-Term Administration of Letrozole[2] | 25 menopausal women with early hormone-positive breast cancer | 7 days of preoperative Letrozole | Significant decrease in Ki-67 labeling index (23.24% vs. 16.92%, P=0.001). |
| ACOSOG Z1031B Trial[9] | Postmenopausal women with stage II or III ER-positive breast cancer | Neoadjuvant aromatase inhibitor therapy | Patients with a PEPI=0 score (including Ki67 < 2.7%) had a significantly lower recurrence risk. |
CCNE1 as a Predictive Biomarker
High levels of CCNE1, often due to gene amplification, are associated with resistance to CDK4/6 inhibitors when used in combination with endocrine therapy, and emerging evidence suggests a role in resistance to aromatase inhibitors alone.[6][7]
| Study | Patient Cohort | Intervention | Key Findings |
| Turner NC et al. (2019)[10] | Patients with endocrine-pretreated metastatic breast cancer | Palbociclib plus fulvestrant | High CCNE1 mRNA expression was associated with reduced efficacy of palbociclib (median PFS 7.6 vs. 14.1 months for high vs. low CCNE1). |
| ASCO Abstract (2022)[7] | 3,753 breast cancer cases | CDK4/6 inhibitors plus endocrine therapy | CCNE1 amplification was linked to shorter median real-world PFS (8.8 vs 15.2 months in CCNE1-amplified vs non-amplified). |
| Aksoy et al. (2010)[8] | Breast cancer cell lines and patient tumors | Letrozole | Overexpression of a low-molecular-weight form of cyclin E (LMW-E) rendered cells resistant to Letrozole-induced G1 arrest. |
Signaling Pathways in Letrozole Resistance
Resistance to Letrozole can be mediated by the activation of alternative signaling pathways that promote cell survival and proliferation in an estrogen-independent manner. Two of the most well-documented pathways are the PI3K/AKT/mTOR and MAPK/p38 pathways.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[11][12] Its aberrant activation is a known mechanism of resistance to endocrine therapies, including Letrozole.[11]
References
- 1. Acquisition of Letrozole Resistance Through Activation of the p38/MAPK Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective Ki-67 Reduction by Pre-Surgery Short-Term Administration of Letrozole in (Hormone-Positive) Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fall in Ki67 Index After Short-Term Preoperative Letrozole: a Gateway to Assess the Response in Hormone-Positive Early Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. cdn-links.lww.com [cdn-links.lww.com]
- 7. Protocol for HER2 FISH determination on PAXgene‐fixed and paraffin‐embedded tissue in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. breastcancer.org [breastcancer.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Inactive Metabolite: Unraveling the Clinical Significance of CGP 44645 in Letrozole Therapy
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a drug is as crucial as understanding its efficacy. In the context of the widely-used aromatase inhibitor Letrozole, its major metabolite, CGP 44645, has been a subject of pharmacokinetic studies. However, a comprehensive review of existing literature reveals a critical distinction: while the measurement of CGP 44645 is a marker of Letrozole metabolism, its levels do not correlate with clinical outcomes. This guide provides an objective comparison of Letrozole to other hormonal therapies, supported by experimental data, and clarifies the role of its inactive metabolite, CGP 44645.
Letrozole is a potent non-steroidal aromatase inhibitor, a cornerstone in the treatment of hormone receptor-positive breast cancer in postmenopausal women. Its therapeutic action lies in the significant suppression of estrogen biosynthesis. The primary route of Letrozole's elimination from the body is through metabolism into the pharmacologically inactive carbinol metabolite, CGP 44645.[1][2][3][4][5] This metabolic clearance is relatively slow and is mediated by the cytochrome P450 isoenzymes 3A4 and 2A6.[1][3][4][5]
While methods for the quantification of both Letrozole and CGP 44645 in plasma and urine are well-established, extensive research has not demonstrated a correlation between the systemic levels of CGP 44645 and the clinical efficacy or safety profile of Letrozole. In fact, one study noted that even the concentration of the parent drug, Letrozole, at a steady state could not be correlated with the severity of adverse events.[6] The focus of clinical and research investigations remains firmly on the pharmacokinetics and pharmacodynamics of Letrozole itself.
Comparative Clinical Efficacy of Letrozole
Letrozole's efficacy has been benchmarked against other hormonal therapies, primarily other aromatase inhibitors and the selective estrogen receptor modulator (SERM), Tamoxifen.
Letrozole vs. Anastrozole
Clinical trials comparing Letrozole and Anastrozole, another non-steroidal aromatase inhibitor, have generally shown comparable efficacy and safety profiles in the adjuvant setting for early breast cancer. The Femara Versus Anastrozole Clinical Evaluation (FACE) trial, a large phase III study, found no significant difference in disease-free survival (DFS) or overall survival (OS) between the two agents in postmenopausal women with hormone receptor-positive, node-positive early breast cancer.[7][8][9] The 5-year estimated DFS rate was 84.9% for Letrozole versus 82.9% for Anastrozole.[7][8] Similarly, the 5-year estimated OS was 89.9% for Letrozole and 89.2% for Anastrozole.[7][10] While some studies have suggested that Letrozole may suppress estrogen to a greater degree than Anastrozole, this has not consistently translated into a significant clinical benefit.[11][12]
Letrozole vs. Exemestane
Exemestane is a steroidal aromatase inactivator. Direct head-to-head comparisons with Letrozole in large outcome trials are limited. Both have demonstrated superiority over Tamoxifen. The choice between a non-steroidal inhibitor like Letrozole and a steroidal inactivator like Exemestane may be influenced by patient tolerability and specific side-effect profiles, though both are considered effective options.[13][14] Some research indicates that Letrozole achieves greater suppression of plasma estrone (E1) and estrone sulfate (E1S) compared to Exemestane, though the clinical relevance of this is still under investigation.[15]
Letrozole vs. Tamoxifen
In the adjuvant treatment of early breast cancer, Letrozole has demonstrated superiority over Tamoxifen. The BIG 1-98 trial showed that after a median of 8 years of follow-up, women who received 5 years of Letrozole had a lower risk of recurrence and improved overall survival compared to those who received 5 years of Tamoxifen.[16]
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of Letrozole and CGP 44645, and the clinical efficacy of Letrozole in comparison to other hormonal therapies.
Table 1: Pharmacokinetic Properties of Letrozole and its Metabolite CGP 44645
| Parameter | Letrozole | CGP 44645 |
| Metabolic Pathway | Major elimination pathway via metabolic clearance to CGP 44645[1][2][3][4][5] | - |
| Metabolizing Enzymes | Cytochrome P450 3A4 and 2A6[1][3][4][5] | - |
| Pharmacological Activity | Potent Aromatase Inhibitor | Inactive[1][2][3][4][5] |
| Terminal Half-life (t½) | Approximately 2 days[6] | Not typically reported due to inactivity |
Table 2: Comparative Efficacy of Letrozole in Adjuvant Breast Cancer Treatment
| Comparison | Trial | 5-Year Disease-Free Survival (DFS) | 5-Year Overall Survival (OS) |
| Letrozole vs. Anastrozole | FACE | 84.9% vs. 82.9%[7][8] | 89.9% vs. 89.2%[7][10] |
| Letrozole vs. Tamoxifen | BIG 1-98 | Statistically significant improvement with Letrozole[16] | Statistically significant improvement with Letrozole[16] |
Experimental Protocols
Quantification of Letrozole and CGP 44645 in Human Plasma and Urine
Objective: To determine the concentrations of Letrozole and its inactive metabolite, CGP 44645, in biological matrices for pharmacokinetic studies.
Methodology: High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a commonly employed method.
-
Sample Preparation:
-
Plasma or urine samples are subjected to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from endogenous components.
-
For the determination of total CGP 44645 (including its glucuronide conjugate), enzymatic hydrolysis with β-glucuronidase is performed prior to extraction.[17]
-
-
Chromatographic Separation:
-
A reversed-phase C18 column is typically used for separation.
-
The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.
-
-
Detection:
-
Fluorescence detection provides high sensitivity for both Letrozole and CGP 44645.
-
Typical excitation and emission wavelengths are in the range of 230 nm and 295 nm, respectively.
-
-
Quantification:
-
Calibration curves are generated using standards of known concentrations.
-
The concentration of the analytes in the samples is determined by comparing their peak areas to the calibration curve.
-
The limit of quantification (LOQ) for Letrozole and CGP 44645 in plasma and urine can be in the low nmol/L range, allowing for detailed pharmacokinetic profiling.[18]
Visualizing the Metabolic Pathway and Experimental Workflow
Metabolic pathway of Letrozole to its inactive metabolite, CGP 44645.
Experimental workflow for the quantification of Letrozole and CGP 44645.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. نظام معلومات الأدوية السعودي [sdi.sfda.gov.sa]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Comparative Efficacy and Safety of Adjuvant Letrozole Versus Anastrozole in Postmenopausal Patients With Hormone Receptor-Positive, Node-Positive Early Breast Cancer: Final Results of the Randomized Phase III Femara Versus Anastrozole Clinical Evaluation (FACE) Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. No Efficacy Difference Between Adjuvant Letrozole and Anastrozole in Postmenopausal Women With Early Breast Cancer - The ASCO Post [ascopost.com]
- 10. Letrozole vs. Anastrozole for Breast Cancer: A Comparison | MyBCTeam [mybcteam.com]
- 11. Anastrozole and letrozole: an investigation and comparison of quality of life and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pinnaclepeptides.com [pinnaclepeptides.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Effects of exemestane and letrozole therapy on plasma concentrations of estrogens in a randomized trial of postmenopausal women with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Study Confirms Letrozole Prevents More Breast Cancer Recurrences than Tamoxifen - NCI [cancer.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to CGP 44645 and Alternative Analytical Standards for GABA-B Receptor Antagonism Research
For researchers, scientists, and drug development professionals engaged in the study of GABA-B receptor signaling, the selection of a well-characterized and reliable analytical standard is paramount. This guide provides a comparative overview of the analytical standard CGP 44645 and its commonly used alternatives, offering available performance data and detailed experimental protocols to aid in the selection of the most suitable compound for your research needs.
This document focuses on the objective comparison of key analytical attributes of several GABA-B receptor antagonists, including CGP 44645, CGP 35348, CGP 52432, CGP 55845, and Saclofen. The information presented is compiled from publicly available data sheets and scientific literature.
Comparative Analysis of Analytical Standards
Table 1: General and Chemical Properties
| Feature | CGP 44645 | CGP 35348 | CGP 52432 | CGP 55845 | Saclofen |
| IUPAC Name | (3-aminopropyl)(n-butyl)phosphinic acid | (3-Aminopropyl)(diethoxymethyl)phosphinic acid | --INVALID-LINK--phosphinic acid | (2S)-3---INVALID-LINK--phosphinic acid | (RS)-3-Amino-2-(4-chlorophenyl)propanesulfonic acid |
| Molecular Formula | C7H18NO2P | C8H20NO4P | C15H24Cl2NO4P | C18H22Cl2NO3P | C9H12ClNO3S |
| Molecular Weight | 179.20 g/mol | 225.22 g/mol | 384.24 g/mol | 418.23 g/mol | 249.72 g/mol |
| CAS Number | 126589-33-5 | 123690-79-9 | 139667-74-6 | 149184-21-4 | 125464-42-8 |
Table 2: Analytical Performance and Handling
| Feature | CGP 44645 | CGP 35348 | CGP 52432 | CGP 55845 | Saclofen |
| Purity (Typical) | ≥98% | ≥98% | ≥98% | ≥98% | ≥98% |
| Appearance | White to off-white solid | White to off-white solid | White to off-white solid | White to off-white solid | White to off-white solid |
| Solubility | Soluble in water | Soluble in water | Soluble in DMSO | Soluble in DMSO | Soluble in water |
| Storage | Store at -20°C | Store at room temperature | Store at 4°C | Store at room temperature | Store at -20°C |
| Reported Stability | Data not readily available | Data not readily available | Data not readily available | Data not readily available | ≥ 4 years at -20°C |
Experimental Protocols
The following protocols are generalized methods for the analysis of small molecule phosphinic acid derivatives and related compounds. These should be adapted and validated for the specific compound and instrumentation used in your laboratory.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for assessing the purity of analytical standards and detecting any degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous buffer (e.g., phosphate buffer, pH adjusted to 2.5-3.5 with phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol). The exact composition and gradient profile should be optimized for the specific analyte.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (commonly in the range of 200-220 nm for compounds lacking a strong chromophore).
-
Sample Preparation: Prepare a stock solution of the analytical standard in a suitable solvent (e.g., water or mobile phase) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 100 µg/mL).
-
Validation Parameters: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should be performed to demonstrate the stability-indicating nature of the method.
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry provides confirmation of the molecular weight of the analytical standard.
-
Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Sample Introduction: The sample can be introduced via direct infusion or through an HPLC system.
-
Ionization Mode: Positive or negative ion mode should be selected based on the chemical nature of the analyte. For these compounds, positive ion mode is often suitable.
-
Data Acquisition: Acquire full-scan mass spectra over a relevant m/z range to observe the protonated molecular ion [M+H]+.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the unambiguous identification and structural elucidation of analytical standards.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve an appropriate amount of the standard in a suitable deuterated solvent (e.g., D2O or DMSO-d6).
-
Experiments: Acquire ¹H NMR and ¹³C NMR spectra. Additional experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals. The obtained spectra should be consistent with the known chemical structure of the compound.
GABA-B Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the GABA-B receptor, a G-protein coupled receptor that mediates inhibitory neurotransmission. Antagonists like CGP 44645 and its alternatives block the binding of the endogenous ligand GABA, thereby inhibiting these downstream effects.
Experimental Workflow for Standard Comparison
The following diagram outlines a logical workflow for the comparative evaluation of different analytical standards.
Methodologies for the Functional Characterization of CGP 55845: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct detection kits for the specific compound CGP 44645 are not commercially available. Scientific literature suggests a possible typographical error in the compound name, with extensive research pointing to CGP 55845 (also known as CGP 55845A), a potent and selective GABAB receptor antagonist. This guide provides a head-to-head comparison of the primary methodologies used to characterize and quantify the functional activity of CGP 55845 and similar GABAB receptor modulators. While commercial kits for the direct detection of this small molecule are not standard, its effects on the GABAB receptor are typically measured using competitive binding assays and functional cellular assays.
This guide will delve into the experimental principles, present comparative data for these methodologies, and provide detailed protocols to aid in experimental design.
Data Presentation: Comparison of Characterization Methodologies
The following table summarizes the key quantitative parameters for the primary assays used to evaluate the interaction of CGP 55845 with the GABAB receptor.
| Assay Type | Key Parameter Measured | Typical Value for CGP 55845 | Throughput | Cost per Sample | Key Advantages | Key Limitations |
| Competitive Radioligand Binding Assay | Inhibitory Constant (Ki) | ~4.5 nM[1] | Medium to High | Moderate | Direct measure of binding affinity to the receptor. | Requires radioactive materials and specialized equipment. Does not provide functional information. |
| Electrophysiology (e.g., Patch Clamp) | Inhibition of agonist-induced currents (IC50) | 1 µM (to inhibit baclofen-induced hyperpolarization)[1][2] | Low | High | Provides direct functional data on ion channel modulation in real-time. High sensitivity. | Technically demanding and low throughput. Requires specialized equipment and expertise. |
| Functional Cellular Assays (e.g., cAMP) | Reversal of agonist-induced inhibition of cAMP | Dependent on cell type and agonist concentration | High | Low to Moderate | Measures downstream functional consequences of receptor activation/inhibition. Amenable to high-throughput screening. | Indirect measure of receptor interaction. Signal can be influenced by other cellular pathways. |
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the context and execution of these experimental approaches, the following diagrams outline the GABAB receptor signaling pathway and a typical workflow for a competitive binding assay.
Caption: GABAB Receptor Signaling Pathway.
Caption: Experimental Workflow for a Competitive Binding Assay.
Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of CGP 55845 for the GABAB receptor.
Materials:
-
Cell membranes prepared from cells expressing recombinant GABAB receptors or from brain tissue (e.g., rat cerebral cortex).
-
Radiolabeled GABAB receptor agonist or antagonist (e.g., [³H]-GABA or [³H]-CGP 52432).
-
Unlabeled CGP 55845.
-
Assay buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4).
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of unlabeled CGP 55845 in assay buffer.
-
In a 96-well plate, add in the following order: assay buffer, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), the serially diluted unlabeled CGP 55845, and the receptor-containing membranes.
-
For determining non-specific binding, a high concentration of a known GABAB receptor ligand (e.g., unlabeled GABA) is used instead of CGP 55845.
-
For determining total binding, no unlabeled competitor is added.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of CGP 55845. The concentration of CGP 55845 that inhibits 50% of the specific binding of the radioligand is the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Electrophysiological Recording (Whole-Cell Patch Clamp)
Objective: To functionally assess the antagonist activity of CGP 55845 by measuring its ability to block agonist-induced ion channel activity.
Materials:
-
Neurons or cells expressing GABAB receptors and coupled GIRK channels.
-
Patch clamp rig with amplifier and data acquisition system.
-
Micropipettes.
-
Extracellular solution (e.g., artificial cerebrospinal fluid).
-
Intracellular solution (containing a potassium salt, e.g., K-gluconate).
-
GABAB receptor agonist (e.g., baclofen).
-
CGP 55845.
Procedure:
-
Establish a whole-cell patch clamp recording from a target cell.
-
Hold the cell at a negative membrane potential (e.g., -60 mV).
-
Perfuse the cell with the extracellular solution containing a known concentration of the GABAB agonist (baclofen) to induce an outward potassium current through GIRK channels.
-
After a stable agonist-induced current is recorded, co-perfuse the cell with the agonist and varying concentrations of CGP 55845.
-
Measure the degree of inhibition of the agonist-induced current by CGP 55845.
-
Construct a concentration-response curve by plotting the percentage of inhibition against the concentration of CGP 55845 to determine the IC50.
Conclusion
While dedicated detection kits for CGP 55845 are not available, its pharmacological activity can be reliably characterized through established research methodologies. Competitive radioligand binding assays provide a direct measure of its affinity for the GABAB receptor, while functional assays such as electrophysiology and cAMP measurements offer crucial insights into its antagonistic effects on receptor signaling. The choice of methodology will depend on the specific research question, available resources, and desired throughput. This guide provides the foundational information for researchers to design and execute robust experiments to investigate the role of CGP 55845 in GABAB receptor pharmacology.
References
Safety Operating Guide
Navigating the Safe Handling of CGP 44645: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling of bioactive small molecules is paramount to ensuring laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling and disposal of the research compound CGP 44645. Given the absence of a specific Safety Data Sheet (SDS) for CGP 44645, a conservative approach based on standard protocols for handling potentially potent, novel chemical entities is recommended.
Personal Protective Equipment (PPE): A Comprehensive Overview
The cornerstone of safe laboratory practice is the consistent and correct use of Personal Protective Equipment. For a compound of unknown specific toxicity like CGP 44645, a comprehensive PPE strategy is crucial to minimize exposure via inhalation, ingestion, or skin contact. The following table summarizes the recommended PPE for handling CGP 44645.
| PPE Category | Item | Material/Specification | Purpose |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified, with side shields | Protects against splashes and airborne particles. |
| Chemical Goggles | Vented or non-vented, as appropriate for splash risk | Provides a tighter seal for enhanced protection against chemical splashes. | |
| Hand Protection | Disposable Gloves | Nitrile | Offers good resistance to a broad range of chemicals. Double-gloving is recommended. |
| Body Protection | Laboratory Coat | Full-length, cuffed sleeves | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Fume Hood | Certified and properly functioning | Provides primary containment to prevent inhalation of powders or vapors. |
| Respirator (optional) | N95 or higher, based on risk assessment | Recommended for weighing or handling powders outside of a fume hood, or if aerosolization is likely. |
Procedural Workflow for Safe Handling and Disposal
A systematic approach to handling and disposing of CGP 44645 will further mitigate risks. The following workflow outlines the key steps from preparation to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
